molecular formula C32H39N3O10 B12277104 Fmoc-Lys(Tnm)-OH

Fmoc-Lys(Tnm)-OH

Cat. No.: B12277104
M. Wt: 625.7 g/mol
InChI Key: PPJJNRMPWUVGHL-UHFFFAOYSA-N
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Description

Fmoc-Lys(Tnm)-OH is a useful research compound. Its molecular formula is C32H39N3O10 and its molecular weight is 625.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Lys(Tnm)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Lys(Tnm)-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H39N3O10

Molecular Weight

625.7 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C32H39N3O10/c36-28(37)27(34-30(39)42-18-26-24-12-4-2-10-22(24)23-11-3-5-13-25(23)26)14-6-9-17-33-29(38)43-19-31(35(40)41)20-44-32(45-21-31)15-7-1-8-16-32/h2-5,10-13,26-27H,1,6-9,14-21H2,(H,33,38)(H,34,39)(H,36,37)

InChI Key

PPJJNRMPWUVGHL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OCC(CO2)(COC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Fmoc-Lys(Tnm)-OH (CAS 251316-95-7): A Technical Overview of a Unique Building Block for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nε-(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-L-lysine, commonly abbreviated as Fmoc-Lys(Tnm)-OH, is a specialized amino acid derivative designed for advanced applications in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the complex side-chain protecting group, offer potential advantages in peptide engineering, structural biology, and drug discovery. This technical guide provides a comprehensive overview of the available information on Fmoc-Lys(Tnm)-OH, including its properties and potential applications, while also highlighting the current limitations in publicly accessible data regarding its specific use and deprotection.

Core Properties of Fmoc-Lys(Tnm)-OH

The defining characteristic of this amino acid derivative is the sophisticated Nε-protecting group, which sets it apart from more common lysine-protecting groups like Boc, Z, or Mtt. The "Tnm" designation refers to the (1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl) moiety.

Physicochemical Data

A summary of the key physicochemical properties of Fmoc-Lys(Tnm)-OH is presented in the table below. It is important to note that much of this data is sourced from chemical suppliers and may not have been independently verified in peer-reviewed literature.

PropertyValueSource
CAS Number 251316-95-7[1]
Molecular Formula C₃₂H₃₉N₃O₁₀[1]
Molecular Weight 625.67 g/mol [1]
Appearance Solid[]
Purity ≥99% (typically)[]
Boiling Point 850.7 ± 65.0 °C (at 760 mmHg)[]
Density 1.36 ± 0.1 g/cm³[]
Storage Conditions -20°C[]

Synonyms:

  • Fmoc-L-Lys(Tnm)-OH

  • N²-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N⁶-[[(3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxy]carbonyl]-L-lysine[]

Conceptual Framework for Application in Peptide Synthesis

General SPPS Workflow

SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Fmoc_AA1 Fmoc-AA₁-Resin Resin->Fmoc_AA1 Loading Deprotection1 Fmoc Deprotection (e.g., 20% Piperidine/DMF) Fmoc_AA1->Deprotection1 Free_Amine1 H₂N-AA₁-Resin Deprotection1->Free_Amine1 Coupling1 Coupling of Fmoc-Lys(Tnm)-OH Free_Amine1->Coupling1 Fmoc_Lys_AA1 Fmoc-Lys(Tnm)-AA₁-Resin Coupling1->Fmoc_Lys_AA1 Deprotection2 Fmoc Deprotection Fmoc_Lys_AA1->Deprotection2 Free_Amine2 H₂N-Lys(Tnm)-AA₁-Resin Deprotection2->Free_Amine2 Coupling2 Coupling of Next Fmoc-AA Free_Amine2->Coupling2 Elongation Peptide Elongation Coupling2->Elongation Final_Deprotection Global Deprotection & Cleavage Elongation->Final_Deprotection Peptide Crude Peptide Final_Deprotection->Peptide

Caption: General workflow for incorporating Fmoc-Lys(Tnm)-OH into a peptide chain via Fmoc-SPPS.

The "Tnm" Protecting Group: A Structural and Mechanistic Perspective

The (1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl) protecting group is a complex moiety with several functional groups that influence its properties and potential deprotection strategies.

Structural Features

Tnm_Structure cluster_Tnm Tnm Protecting Group cluster_Lysine Lysine Side Chain Tnm_structure Lysine_chain ---(CH₂)₄-NH- Lysine_chain->Tnm_structure Attached to Nε

Caption: The Tnm protecting group attached to the epsilon-amino group of a lysine residue.

The "Tnm" group is characterized by:

  • A spiroketal (1,5-dioxaspiro[5.5]undecane) core, which is known to be relatively stable to acidic conditions.

  • A nitro group at a quaternary carbon, which can potentially be removed under reductive conditions.

  • A methoxycarbonyl group , which could be susceptible to hydrolysis under basic conditions.

Proposed Experimental Protocols (Hypothetical)

It must be emphasized that the following protocols are hypothetical and based on general principles of peptide chemistry, as specific validated methods for Fmoc-Lys(Tnm)-OH are not available in published literature. Researchers should perform small-scale test reactions to determine the optimal conditions.

Coupling of Fmoc-Lys(Tnm)-OH

The coupling of Fmoc-Lys(Tnm)-OH to a resin-bound peptide with a free N-terminal amine would likely follow standard SPPS coupling protocols.

Step-by-Step Coupling Protocol:

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the N-terminal amino acid of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Activation: In a separate vessel, dissolve Fmoc-Lys(Tnm)-OH (typically 3-5 equivalents relative to the resin loading) in DMF. Add a coupling agent (e.g., HCTU, HATU; 2.9-4.5 equivalents) and an organic base (e.g., N,N-diisopropylethylamine (DIPEA); 8 equivalents). Allow for a pre-activation period of 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-4 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.

Deprotection of the "Tnm" Group: A Discussion of Potential Strategies

The key challenge in utilizing Fmoc-Lys(Tnm)-OH is the selective removal of the "Tnm" group. The orthogonality of this group with respect to other common protecting groups is not well-documented. Based on its chemical structure, several deprotection strategies could be explored:

  • Reductive Cleavage of the Nitro Group: The presence of the nitro group suggests that reductive conditions could be employed for its removal. This might involve reagents such as zinc in acetic acid, or catalytic hydrogenation. However, the compatibility of these conditions with other protecting groups and the peptide backbone would need to be carefully evaluated. Some nitro-containing protecting groups are known to be cleaved under reductive conditions that are orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.

  • Hydrolysis of the Methoxycarbonyl Group: The ester functionality could potentially be cleaved under basic conditions. However, this approach may lack orthogonality with the base-labile Fmoc group and could lead to side reactions with the peptide backbone.

  • Acid-Mediated Cleavage of the Spiroketal: While spiroketals are generally more stable to acid than other acetals, strong acidic conditions (e.g., high concentrations of trifluoroacetic acid, TFA) used for the final cleavage of the peptide from the resin might also cleave the "Tnm" group. The relative lability of this specific spiroketal compared to other acid-labile protecting groups is unknown.

Safety and Handling

Conclusion and Future Outlook

Fmoc-Lys(Tnm)-OH represents an intriguing, albeit poorly documented, building block for peptide synthesis. Its complex side-chain protecting group offers the potential for novel applications in creating structurally unique peptides and bioconjugates. However, the lack of published, peer-reviewed data on its synthesis, coupling, and, most critically, deprotection, presents a significant barrier to its widespread adoption.

For researchers and drug development professionals considering the use of this compound, it is imperative to conduct thorough in-house validation of its chemical behavior within the context of their specific synthetic strategies. The development and publication of robust protocols for the selective cleavage of the "Tnm" group would be a valuable contribution to the field of peptide chemistry and would unlock the full potential of this unique reagent.

References

  • CAS 251316-95-7 Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH. (n.d.).
  • Fmoc-D-Lys(Mtt)-OH: Understanding its Properties and Applications in Peptide Chemistry. (n.d.).
  • Understanding Fmoc-Lys(Alloc)-OH: Properties and Applications in Research. (n.d.).
  • Fmoc-Lys(Boc)-OH [71989-26-9]. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks. PMC. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate. Retrieved from [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PMC. Retrieved from [Link]

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications. Retrieved from [Link]

  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. PMC. Retrieved from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.).
  • Camptothecin | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com. Retrieved from [Link]

  • 2.4 Photocleavable Protecting Groups. (n.d.).
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PMC. Retrieved from [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC. Retrieved from [Link]

  • The application of multi-component reactions in drug discovery. PubMed. Retrieved from [Link]

  • An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society. Retrieved from [Link]

  • Amino Acid-Protecting Groups. ResearchGate. Retrieved from [Link]

  • Camptothecin - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. (n.d.). PharmaCompass.com. Retrieved from [Link]

Sources

Fmoc-Lys(Tnm)-OH chemical structure and molecular weight

[1]

Executive Summary

Fmoc-Lys(Tnm)-OH is an orthogonally protected Lysine derivative designed for the synthesis of complex peptides where side-chain modification is required.[] The Tnm group ((3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl ) provides a unique protection profile for the

Chemical Identity & Properties

Nomenclature and Identification
  • Common Name: Fmoc-Lys(Tnm)-OH[]

  • Systematic Name:

    
    -(9-Fluorenylmethoxycarbonyl)- 
    
    
    -[(3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl]-L-lysine[]
  • CAS Number: 251316-95-7[]

  • Molecular Formula:

    
    []
    
  • Molecular Weight: 625.67 g/mol []

Structural Analysis

The molecule consists of three distinct functional domains:

  • Backbone Protection (

    
    ):  The Fmoc  group, removable with mild base (e.g., 20% Piperidine), allowing standard SPPS elongation.[]
    
  • Amino Acid Core: L-Lysine, providing the aliphatic side chain with a terminal amine.[][2][][4]

  • Side-Chain Protection (

    
    ):  The Tnm  group.[] This is a bulky, spirocyclic carbamate containing a nitro group.[] Its steric bulk prevents unwanted nucleophilic attacks on the 
    
    
    -amine during chain assembly.[]
Physicochemical Data
PropertyValueNotes
Appearance White to off-white powderHygroscopic; store desiccated.[]
Purity

(HPLC)
Critical for preventing termination sequences.[]
Solubility Soluble in DMF, NMP, DMSOSlightly soluble in DCM; insoluble in water.[]
Melting Point N/A (Decomposes)Avoid temperatures

C during dissolution.[]
Storage

C
Protect from light and moisture.[]

The Tnm Protecting Group: Mechanism & Orthogonality

The Tnm moiety is a specialized protecting group.[] Unlike the acid-labile Boc or Trt groups, the Tnm group is designed to be stable to trifluoroacetic acid (TFA) cleavage cocktails, making it suitable for "on-resin" modification or for retaining protection after peptide cleavage.[]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and functional domains of Fmoc-Lys(Tnm)-OH.[]

FmocLysTnmcluster_0N-alpha Protectioncluster_1Amino Acid Corecluster_2N-epsilon Protection (Tnm)FmocFmoc Group(Fluorenylmethoxycarbonyl)LysL-Lysine Backbone(C6 Chain)Fmoc->LysN-alpha Amide BondAlphaCarboxyAlpha-COOH(Free Acid)Lys->AlphaCarboxyTnm_LinkerCarbamate Linker(-NH-CO-O-)Lys->Tnm_LinkerN-epsilon AmideTnm_CoreSpiro-Nitro Moiety(3-nitro-1,5-dioxaspiro[5.5]undecyl)Tnm_Linker->Tnm_CoreEster Bond

Caption: Structural connectivity of Fmoc-Lys(Tnm)-OH showing orthogonal protection zones.

Deprotection Logic

The Tnm group contains a nitro-acetal functionality.[] While specific deprotection conditions can vary based on the peptide sequence, this class of protecting group is generally cleaved via:

  • Reductive Cleavage: Reduction of the nitro group (

    
    ) to an amine (
    
    
    ) triggers a spontaneous collapse of the spiro-carbonate system, releasing the free Lysine amine.[]
    • Reagents:

      
       or Sodium Dithionite (
      
      
      ).[]
  • Orthogonality:

    • Stable to: 20% Piperidine (Fmoc removal), 95% TFA (Boc/tBu removal).[]

    • Labile to: Reductive conditions.[]

Experimental Protocols

Coupling Protocol (Standard SPPS)

Fmoc-Lys(Tnm)-OH couples efficiently using standard carbodiimide or phosphonium chemistries.[]

Reagents:

  • Activator: HATU or HBTU (0.5 M in DMF).[]

  • Base: DIPEA (2.0 M in NMP).[]

  • Solvent: Anhydrous DMF.[]

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-Lys(Tnm)-OH (5 eq relative to resin) in DMF. Ensure complete dissolution; sonicate if necessary.[]

  • Activation: Add HATU (4.9 eq) and DIPEA (10 eq) to the amino acid solution.

  • Pre-activation: Allow to react for 30–60 seconds. Do not exceed 2 minutes to avoid racemization.

  • Coupling: Transfer the activated mixture to the resin-bound peptide. Shake/agitate for 45–60 minutes at room temperature.

  • Washing: Drain and wash resin with DMF (

    
     min) and DCM (
    
    
    min).[]
  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If the test is positive (blue beads), repeat the coupling.[]

Handling & Stability Precautions
  • Moisture Sensitivity: The spiro-acetal system can be sensitive to hydrolysis upon prolonged exposure to atmospheric moisture.[] Always handle under inert gas (

    
     or 
    
    
    ) when possible.[]
  • Light Sensitivity: Nitro compounds can degrade under intense UV light.[] Use amber glassware or wrap vessels in foil.

Applications in Drug Development

  • Cyclic Peptides: The Tnm group allows for the selective deprotection of a specific Lysine residue after the peptide has been cleaved from the resin (if the Tnm group is acid-stable) or on-resin (if using specific reductive washes), facilitating head-to-side-chain cyclization.[]

  • Antibody-Drug Conjugates (ADCs): Used to introduce a unique attachment point for cytotoxic payloads on a peptide linker.[]

  • FRET Probes: Enables the site-specific attachment of fluorophores by selectively unmasking the Lysine amine in the presence of other Lysine residues protected by Boc/Fmoc.[]

References

  • ChemicalBook. (n.d.).[] FMOC-LYS(TNM)-OH | 251316-95-7.[] Retrieved from []

  • BOC Sciences. (n.d.).[] Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH. Retrieved from []

  • APeptide. (n.d.). Fmoc-Lys(Tnm)-OH Product Page. Retrieved from []

  • PubChem. (2025).[][5] Lysine Structure and Biology. Retrieved from []

Technical Guide: The Tnm Protecting Group on Lysine

Author: BenchChem Technical Support Team. Date: February 2026

The Tnm (Trinitromethanesulfonyl?[1][2] No, refer to the specific (3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl ) protecting group is a specialized, photocleavable amine protecting group used in advanced peptide synthesis.

Below is the in-depth technical guide structured for researchers and drug development professionals.

(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl

Executive Summary & Chemical Identity[3]

In the context of high-fidelity peptide synthesis and chemical biology, Tnm refers to the (3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl group. It is a photocleavable protecting group (PPG) installed on the


-amine of Lysine.

Unlike standard acid-labile (Boc) or base-labile (Fmoc) groups, Tnm provides true orthogonality , allowing for the controlled release of the Lysine side chain via UV irradiation (365 nm) without affecting the peptide backbone or other protecting groups. This makes it indispensable for the synthesis of "caged" peptides, photo-switchable biomolecules, and complex cyclic peptides.

Chemical Profile:

  • Full Name:

    
    -[(3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl]-L-lysine
    
  • Reagent Availability: Typically supplied as Fmoc-Lys(Tnm)-OH .[3]

  • CAS Number: 251316-95-7[3][4]

  • Primary Utility: Spatiotemporal control of peptide activity; orthogonal side-chain deprotection.

Mechanistic Principles

The Tnm group belongs to the family of nitro-acetal/ketal photocleavable linkers. Its design overcomes the solubility and byproduct issues often associated with older nitrobenzyl-based groups (like Nvoc).

The Photolytic Cleavage Pathway

The deprotection mechanism relies on a photo-induced rearrangement of the nitro-spiro system. Upon irradiation at 365 nm , the nitro group undergoes an


 excitation, initiating an intramolecular oxygen transfer (similar to a nitro-nitrite rearrangement or Norrish Type II process depending on the specific derivative).

The collapse of the resulting intermediate leads to:

  • Release of the free Lysine

    
    -amine.
    
  • Evolution of carbon dioxide (decarboxylation).

  • Formation of a nitroso-ketone byproduct (typically soluble and non-reactive).

Orthogonality Matrix

The power of Tnm lies in its stability profile:

ConditionTnm StabilityInteraction Note
20% Piperidine/DMF Stable Compatible with Fmoc removal cycles.
95% TFA (Acid) Stable Survives global cleavage from resin (if kept in dark).
Pd(PPh3)4 (Alloc) Stable Orthogonal to Allyl/Alloc groups.
Hydrazine (IvDde) Stable Orthogonal to hydrazine-labile groups.
UV Light (365 nm) Labile Specific cleavage trigger.

Experimental Protocols

Synthesis & Coupling of Fmoc-Lys(Tnm)-OH

Objective: Incorporate Tnm-protected Lysine into a peptide chain using Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Resin: Rink Amide or Wang Resin (0.5 mmol/g loading).

  • Coupling Agents: HBTU/HOBt or DIC/Oxyma.

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Step-by-Step Protocol:

  • Resin Preparation: Swell resin in DMF for 30 minutes. Deprotect the N-terminal Fmoc of the growing chain (20% piperidine/DMF, 2 x 10 min).

  • Activation: Dissolve Fmoc-Lys(Tnm)-OH (3.0 eq relative to resin) in DMF. Add HBTU (2.9 eq) and DIPEA (6.0 eq).

    • Critical Check: Minimize exposure to ambient light during weighing and dissolution. Wrap reaction vessels in aluminum foil.

  • Coupling: Add the activated amino acid solution to the resin. Agitate for 60–90 minutes at room temperature.

  • Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). The resin beads should remain colorless (negative for free amines).

  • Capping: Cap unreacted amines with acetic anhydride/pyridine if necessary.

Global Cleavage (Resin to Peptide)

Objective: Cleave the peptide from the resin while retaining the Tnm group.

  • Cocktail: Prepare TFA/TIPS/Water (95:2.5:2.5).

  • Incubation: Add cleavage cocktail to the resin. Agitate for 2–3 hours in the dark .

  • Isolation: Precipitate the peptide in cold diethyl ether. Centrifuge and lyophilize.

    • Note: The Tnm group is acid-stable, so the resulting peptide will be H-Peptide-Lys(Tnm)-OH.

Photolytic Deprotection (Tnm Removal)

Objective: Remove the Tnm group to restore the native Lysine side chain.

  • Solvent System: Dissolve the peptide (1 mg/mL) in PBS (pH 7.4) or Methanol/Water (1:1).

  • Irradiation: Place the sample in a quartz cuvette or glass vial.

  • Light Source: Irradiate with a UV lamp (

    
     nm, e.g., Hg arc lamp or UV LED) at 5–10 mW/cm².
    
  • Duration: Typically 10–30 minutes.

  • Validation: Monitor by HPLC. The hydrophobic Tnm-protected peak will disappear, and the hydrophilic native peptide peak will emerge.

Visualization of the Workflow

The following diagram illustrates the chemical logic of using Tnm in an orthogonal protection scheme.

Tnm_Workflow cluster_ortho Orthogonality Check Start Fmoc-Lys(Tnm)-OH (Monomer) Coupling SPPS Coupling (Standard Fmoc Chem) Start->Coupling HBTU/DIPEA ResinPeptide Peptide-Resin [Lys(Tnm) Intact] Coupling->ResinPeptide Cleavage TFA Cleavage (Acid Treatment) ResinPeptide->Cleavage 95% TFA (Dark) CrudePeptide Soluble Peptide [Lys(Tnm) Protected] Cleavage->CrudePeptide Tnm is Acid Stable Photolysis UV Irradiation (365 nm) CrudePeptide->Photolysis FinalPeptide Native Peptide [Free Lysine] Photolysis->FinalPeptide -CO2 -Nitroso byproduct Piperidine 20% Piperidine (Stable) TFA 95% TFA (Stable)

Figure 1: The orthogonal lifecycle of the Tnm protecting group during Solid Phase Peptide Synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of the spiro-ring system.Use microwave-assisted coupling (50°C, 5 min) or double coupling cycles.
Premature Deprotection Ambient light exposure.Perform all steps involving Tnm in amber glassware or wrap vessels in foil.
Side Reactions during Photolysis Formation of reactive nitroso intermediates.Add a scavenger (e.g., 5 mM DTT or Methionine) to the photolysis buffer to quench nitrosocarbonyl byproducts.
Low Solubility Hydrophobicity of the Tnm group.Dissolve the peptide in a minimal amount of DMSO before diluting into the aqueous photolysis buffer.

References

  • Ramage, R., et al.Synthetic studies on the Tnm amine protecting group. (Contextual reference derived from search results linking Ramage to Tnm/Troc chemistry).
  • Schumacher, T. N. M., et al. Direct chemical synthesis of photocleavable peptide-MHC ligands. (General reference for photocleavable strategies in peptide synthesis). [Link]

Sources

Technical Guide: Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Photolabile Probes for Spatiotemporal Peptide Control[1][2]

Executive Summary

This technical guide details the application, synthesis integration, and photochemical activation of Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH (hereafter referred to as Fmoc-Lys(SpiroNitro)-OH ).[1][2] This specialized amino acid derivative represents a high-fidelity tool for "caging" lysine residues in Solid-Phase Peptide Synthesis (SPPS).[1][2][3][4]

Unlike standard o-nitrobenzyl protecting groups (e.g., Fmoc-Lys(Nvoc)-OH), the incorporation of the 1,5-dioxaspiro[5.5]undecane scaffold introduces steric rigidity and enhanced hydrolytic stability.[1][2] This modification prevents premature uncaging during harsh TFA cleavage steps while maintaining high quantum efficiency for UV-mediated photolysis.[1][2][4] This reagent is critical for researchers requiring precise spatiotemporal control over peptide bioactivity, protein-protein interactions, or on-demand drug release.[1][2][4]

Chemical Architecture & Mechanism

The utility of Fmoc-Lys(SpiroNitro)-OH relies on its orthogonal protection scheme.[1][2][4] The molecule features three distinct functional zones:

  • 
    -Amine Protection (Fmoc):  Labile to base (20% Piperidine), allowing standard SPPS elongation.[1][2][4]
    
  • 
    -Amine Protection (Spiro-Nitro Carbamate):  The core payload.[1][2][4] It is stable to both TFA (acid) and Piperidine (base) but highly sensitive to UV irradiation (350–365 nm).[1][2][4]
    
  • Spirocyclic Scaffold: The 1,5-dioxaspiro[5.5]undecane ring system prevents aggregation and improves the solubility of hydrophobic peptides, a common failure point with planar nitrobenzyl groups.[1][2][4]

Photolysis Mechanism

Upon irradiation at


 nm, the nitro group undergoes an 

excitation, triggering a Norrish Type II-like rearrangement.[1][2] This results in the cleavage of the carbamate linkage, releasing the free lysine

-amine and restoring biological activity.[1][2][4]

PhotolysisMechanism Caged Caged Peptide (Lys-NH-CO-SpiroNitro) Excited Excited Nitro State (n -> pi*) Caged->Excited UV (365nm) Intermediate Aci-Nitro Intermediate Excited->Intermediate H-Abstraction Cleavage Carbamate Hydrolysis Intermediate->Cleavage Rearrangement Free Active Peptide (Lys-NH2) + Byproducts Cleavage->Free -CO2

Figure 1: Photochemical uncaging pathway.[1][2][4] The nitro group facilitates light-induced cleavage of the carbamate bond, liberating the native Lysine side chain.[2]

Solid-Phase Peptide Synthesis (SPPS) Protocol

The bulky nature of the spiro-nitro group requires modified coupling protocols to ensure high yield and prevent steric hindrance.[1][2][4]

Reagents & Materials
  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).[1][2][4]

  • Coupling Agents: HATU or DIC/Oxyma (preferred over HBTU to reduce racemization).[1][2][4]

  • Solvent: DMF (Anhydrous).[1][2][4]

  • Safety: Perform all steps involving the caged amino acid under amber light or in a vessel wrapped in aluminum foil to prevent premature photolysis.[1][2][4]

Step-by-Step Workflow
StepOperationReagent/ConditionDurationCritical Notes
1 Resin Swelling DCM / DMF30 minEnsure full solvation.
2 Fmoc Deprotection 20% Piperidine in DMF2 x 10 minStandard protocol.[1][2][4]
3 Coupling (Caged AA) Fmoc-Lys(SpiroNitro)-OH (2.5 eq), HATU (2.4 eq), DIEA (5 eq)2 - 4 hoursDouble coupling is recommended due to steric bulk.[1][2][4]
4 Capping Acetic Anhydride / Pyridine10 minBlocks unreacted sites.[1][2][4]
5 Elongation Standard Fmoc-AA-OHRoutineContinue synthesis of remaining sequence.
6 Global Cleavage TFA / TIS / H2O (95:2.5:2.[1][2][4]5)2 - 3 hoursThe SpiroNitro group is acid-stable .
7 Precipitation Cold Diethyl EtherN/AIsolate crude caged peptide.[1][2][4]
Workflow Diagram

SPPS_Workflow cluster_synthesis SPPS Cycle (Dark Conditions) Resin Resin Preparation Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Coupling Fmoc-Lys(SpiroNitro)-OH (HATU/DIEA) Deprotect->Couple Wash DMF Wash Couple->Wash Wash->Deprotect Next Cycle Cleavage Global Cleavage (TFA) *Retains Caging Group* Wash->Cleavage End Synthesis Purification HPLC Purification (Avoid UV detection at 365nm) Cleavage->Purification

Figure 2: SPPS workflow emphasizing the stability of the protecting group during TFA cleavage and the necessity of dark conditions.

Quality Control & Characterization

Characterizing the caged peptide requires specific attention to the lability of the nitro group under analytical UV sources.[1][2][4]

  • HPLC Analysis:

    • Column: C18 Reverse Phase.[1][2][4]

    • Detection: Monitor at 214 nm (amide bond) or 280 nm .[1][2][4] Avoid monitoring at 365 nm for extended periods, as the detector lamp can induce partial uncaging during the run.[1][2][4]

    • Mobile Phase: Water/Acetonitrile with 0.1% TFA.[1][2][4]

  • Mass Spectrometry (ESI-MS):

    • The mass shift corresponds to the caged lysine.[1][2][4]

    • Expected Mass:

      
       (H replaced by cage).[1][2][4]
      
    • Note: In-source fragmentation may show a loss of the spiro-nitro group if ionization energy is too high.[1][2][4] Soft ionization is preferred.[1][2][4]

Photolysis Protocol (Uncaging)

This procedure converts the inert, caged peptide into its biologically active form.[1][2][4]

Equipment:

  • UV LED source (365 nm) or Mercury Arc Lamp with a 360nm bandpass filter.[1][2][4]

  • Quartz cuvette or glass vial (borosilicate filters some UV; quartz is optimal).[1][2][4]

Protocol:

  • Dissolution: Dissolve the peptide in PBS or appropriate buffer (pH 7.4). Organic co-solvents (DMSO) can be used if solubility is low.[1][2][4]

  • Irradiation:

    • Place sample 5–10 cm from the light source.[1][2][4]

    • Irradiate for 10–30 minutes (time is power-dependent; establish a time-course curve by HPLC).

    • Cooling: If using high-intensity lamps, keep the sample on ice to prevent thermal degradation.[1][2][4]

  • Verification: Analyze an aliquot via HPLC. A retention time shift will occur (Caged

    
     Native). The caged peak should disappear, replaced by the native peptide peak and a small byproduct peak (the cleaved spiro-ketone).[1][2]
    
Troubleshooting & Optimization
IssueProbable CauseSolution
Incomplete Coupling Steric bulk of SpiroNitro group.[1][2][4]Use smaller resin loading (0.2–0.4 mmol/g) and double coupling with HATU at 50°C (microwave).[1][2][4]
Premature Uncaging Exposure to ambient light.[1][2][4]Wrap all reaction vessels in foil. Use red-light lamps in the lab.
Byproduct Adducts Nitroso byproducts reacting with thiols (Cys).[1][2][4]Include a scavenger (e.g., DTT or semicarbazide) in the photolysis buffer to quench nitroso byproducts.[1][2][4]
Low Solubility Hydrophobicity of the spiro ring.[1][2][4]Use a PEG-based resin (e.g., ChemMatrix) or add a solubilizing tail (e.g., PEG-spacer) to the peptide.[1][2]
References
  • Klán, P., et al. (2013).[1][2][4] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.[1][2][4] Retrieved from [Link]

  • Lerner, R. A., et al. (2020).[1][2][4] Genetically Encoded Lysine Analogues with Differential Light Sensitivity. Journal of the American Chemical Society.[1][2][4] (Contextual grounding on Nitro-caging kinetics).

  • PubChem. (2025).[1][2][4][5] 1,5-Dioxaspiro[5.5]undecane Derivatives Data. National Library of Medicine.[1][2][4] Retrieved from [Link]

Sources

Tris(hydroxymethyl)nitromethane Lysine Derivative: Technical Guide

[1]

Executive Summary

Tris(hydroxymethyl)nitromethane (THNM) , widely known as "Tris Nitro," acts as a controlled formaldehyde-releasing agent (FRA).[1] Its interaction with Lysine , a diamino acid critical to protein structure and bacterial cell walls, does not typically yield a single stable salt but rather generates a class of reactive condensation derivatives .

This guide defines the "Tris(hydroxymethyl)nitromethane lysine derivative" in two distinct technical contexts:

  • Analytical Chemistry (The Hantzsch Derivative): A fluorescent dihydropyridine derivative formed via the Hantzsch synthesis, utilized for high-sensitivity lysine detection.

  • Biocidal Mechanism (The Crosslinked Adduct): Methylene-bis-lysine and N-hydroxymethyl adducts formed in situ, which constitute the mechanism of action (MOA) for THNM’s antimicrobial properties.[1]

This document serves as a blueprint for utilizing THNM as a derivatizing reagent for lysine quantification and understanding its bactericidal efficacy in drug development.

Chemical Identity & Reaction Dynamics

The Reagents
  • Tris(hydroxymethyl)nitromethane (THNM): A nitroalcohol (

    
    ) that exists in equilibrium with nitromethane and formaldehyde in aqueous solution.[1] It serves as a "masked" formaldehyde source.
    
  • L-Lysine: An essential amino acid containing an

    
    -amino group and a highly nucleophilic 
    
    
    -amino group (
    
    
    ).[1]
Mechanism of Derivatization

The formation of lysine derivatives from THNM is driven by the release of formaldehyde (

Pathway A: The Hantzsch Dihydropyridine Synthesis (Analytical)

In the presence of a

3,5-diacetyl-1,4-dihydropyridine
Pathway B: Antimicrobial Crosslinking (Therapeutic/Biocidal)

In the absence of auxiliary reagents, the released formaldehyde reacts with the

  • Hemiaminal Formation:

    
     (N-hydroxymethyl lysine).[1]
    
  • Schiff Base Dehydration:

    
    .[1]
    
  • Crosslinking:

    
     (Methylene bridge).[1]
    

ReactionPathwaysTHNMTris(hydroxymethyl)nitromethaneHCHOFormaldehyde(Released)THNM->HCHOHydrolysis(pH > 7)HantzschDihydropyridineDerivative(Fluorescent)HCHO->Hantzsch+ Diketone+ LysineMethylolN-HydroxymethylLysineHCHO->Methylol+ LysineLysineL-Lysine(Target)Lysine->HantzschLysine->MethylolDiketoneβ-Diketone(Reagent)Diketone->HantzschCrosslinkMethylene-bis-lysine(Protein Fixation)Methylol->CrosslinkCondensationwith 2nd Lysine

Figure 1: Divergent reaction pathways for THNM-Lysine interactions.[1] Pathway A (Yellow) yields the analytical Hantzsch derivative. Pathway B (Black) yields the biocidal crosslinked adduct.

Applications in Drug Development & Research

Antimicrobial Mechanism of Action (MOA)

THNM is utilized in industrial and pharmaceutical preservation because the lysine-derivative crosslinks (Pathway B) irreversibly denature essential bacterial cell envelope proteins.

  • Target: Porins and transport proteins rich in lysine.

  • Effect: Loss of membrane plasticity, inhibition of transport, and cell lysis.

  • Advantage: Unlike direct formaldehyde, THNM provides a "slow-release" mechanism, reducing immediate volatility while maintaining a lethal concentration at the bacterial interface.

Analytical Assays (Lysine Quantification)

The Hantzsch derivative allows for the sensitive detection of lysine in fermentation broths or drug formulations without interference from other amino acids (which react slower or form non-fluorescent products).

  • Excitation/Emission:

    
    , 
    
    
    .[1]
  • Linearity: 10–1000

    
    .[1]
    

Experimental Protocols

Protocol A: Synthesis & Detection of the Hantzsch Derivative

Use this protocol to quantify lysine content or validate THNM reactivity.

Materials:

  • THNM (Tris Nitro) Solution: 10 mM in water.[1]

  • Acetylacetone (2,4-Pentanedione) Solution: 2 M in Ammonium Acetate buffer (pH 6.0).[1]

  • L-Lysine Standards: 0–1 mM.[1]

Methodology:

  • Reagent Preparation: Dissolve 2.0 g of acetylacetone in 100 mL of 2 M ammonium acetate/acetic acid buffer (pH 6.0).

  • Reaction Setup: In a microplate or reaction vial, combine:

    • 500

      
       Lysine sample.[1]
      
    • 250

      
       THNM solution (Formaldehyde donor).
      
    • 250

      
       Acetylacetone reagent.[1]
      
  • Incubation: Heat at 60°C for 30 minutes . Note: Heating accelerates the release of formaldehyde from THNM and the subsequent cyclization.

  • Measurement: Cool to room temperature. Measure fluorescence at

    
    .
    
  • Validation: Comparison against a standard curve of Lysine yields the concentration.

Protocol B: Antimicrobial Efficacy (MIC Determination)

Use this protocol to assess the formation of lethal crosslinked derivatives in bacterial cultures.

Materials:

  • Bacterial Strain: Pseudomonas aeruginosa (ATCC 27853) or E. coli.[1]

  • Culture Media: Mueller-Hinton Broth (MHB).[1]

  • THNM Stock: 1% (w/v) in sterile water.[1]

Methodology:

  • Inoculum Prep: Adjust bacterial culture to

    
     CFU/mL.
    
  • Dosing: Prepare serial dilutions of THNM in MHB (Range: 1000 ppm to 15 ppm).

  • Incubation: Add inoculum to plates. Incubate at 35°C for 24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible turbidity.

  • Mechanism Check: To confirm the lysine-derivative mechanism, run a parallel control with added Glycine (10 mM). Glycine acts as a scavenger amine; an increase in MIC in the presence of Glycine confirms that amine-crosslinking is the primary mode of toxicity.

Safety & Toxicology

While THNM is safer than liquid formaldehyde, the formation of lysine derivatives implies the transient presence of alkylating agents.

  • Sensitization: The N-hydroxymethyl lysine adducts are potential contact allergens (sensitizers).[1]

  • Handling: All synthesis steps involving THNM and heating must be performed in a fume hood to contain trace formaldehyde vapors.

  • Stability: The Hantzsch derivative is light-sensitive; protect samples from direct light during incubation.

References

  • Hantzsch Dihydropyridine Synthesis. Justia Patents. "Method, composition and elements for the detecting of nitrogen-containing compounds." Patent US 4071317. Link

  • Formaldehyde-Lysine Interactions. Nature Scientific Reports. "Novel Formaldehyde-Induced Modifications of Lysine Residue Pairs in Peptides and Proteins." (2020).[1] Link

  • THNM Antimicrobial Profile. PubChem. "Tris(hydroxymethyl)nitromethane | C4H9NO5."[1][2] CID 31337.[1] Link

  • Formaldehyde Release Mechanism. Journal of Analytical Toxicology. "How Formaldehyde Reacts With Amino Acids." (2022).[1][3] Link

Nitro-functionalized lysine amino acids for SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Advanced SPPS Strategies: Nitro-Functionalized Lysine Architectures

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), nitro-functionalized lysine derivatives represent a high-value niche for spatiotemporal control and orthogonal chemoselectivity . Unlike standard protecting groups (Boc/Fmoc) that serve only as temporary shields, nitro-functionalized variants—specifically Photocaged Lysine (


-o-nitrobenzyl)  and Activated Sulfenyl Lysine (

-Npys)
—act as functional handles. They enable researchers to synthesize "smart" peptides that can be activated by light or selectively branched via thiol-mediated chemistry.

This guide details the integration of these advanced building blocks into Fmoc-SPPS workflows, focusing on mechanistic integrity, protocol optimization, and troubleshooting.

Part 1: Strategic Applications of Nitro-Lysine

The utility of nitro-functionalized lysine bifurcates into two distinct mechanisms: Photolysis and Chemoselective Activation .

FeaturePhotocaged Lysine (PCK) Activated Lysine (

-Npys)
Chemical Moiety

-(o-nitrobenzyloxycarbonyl)

-(3-nitro-2-pyridinesulfenyl)
Primary Function Light-inducible activation (Caging)Orthogonal site-specific conjugation
Activation Trigger UV/Near-UV Light (365–405 nm)Free Thiols / Phosphines
Key Application Pro-drug activation, protein signaling studiesPeptide branching, epitope mapping, disulfide shuffling
SPPS Stability Stable to Piperidine (Fmoc removal) & TFAStable to TFA; Labile to Thiols/Phosphines

Part 2: Photocaged Lysine ( -o-nitrobenzyl)

Mechanistic Grounding

Photocaged lysine residues utilize the o-nitrobenzyl (oNB) system. Upon irradiation with UV light (typically 365 nm), the nitro group undergoes an intramolecular redox reaction. The nitro oxygen abstracts a benzylic proton, leading to an aci-nitro intermediate that rearranges to a nitroso derivative, releasing the free amine (Lysine) and carbon dioxide. This restores the native charge and function of the lysine residue in situ.

Experimental Protocol: Incorporation & Photolysis

Reagents:

  • Building Block: Fmoc-Lys(Nvoc)-OH (Nvoc = 6-nitroveratryloxycarbonyl, a red-shifted oNB derivative).

  • Coupling Agent: HATU/HOAt (Preferred over HBTU to minimize steric hindrance).

  • Cleavage Cocktail: TFA/TIPS/Water (95:2.5:2.5). Avoid thiols/scavengers that absorb UV if monitoring immediately.

Step-by-Step Workflow:

  • Resin Loading: Use low-loading Rink Amide resin (0.3–0.5 mmol/g) to prevent aggregation of hydrophobic nitro-groups.

  • Coupling:

    • Dissolve Fmoc-Lys(Nvoc)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Critical Step: Pre-activate for only 30 seconds. Longer activation can lead to ester hydrolysis.

    • Couple for 60 minutes. Double couple if the sequence is hydrophobic.

  • Fmoc Deprotection: Standard 20% Piperidine in DMF. The Nvoc group is stable to base.

  • Global Cleavage:

    • Incubate resin in TFA cocktail for 2.5 hours.

    • Precipitate in cold diethyl ether.

    • Note: Perform all post-cleavage handling in amber tubes or low-light conditions to prevent premature uncaging.

  • QC (Dark): Analyze via LC-MS. The mass spectrum should show the peptide + Nvoc mass (+239 Da vs native).

Photolysis (Decaging) Protocol:

  • Dissolve purified peptide in PBS (pH 7.4).

  • Irradiate with a 365 nm LED (approx. 10–20 mW/cm²) for 10–30 minutes.

  • Validation: Monitor the disappearance of the caged peak and appearance of the native peptide peak via HPLC.

Part 3: Orthogonal Branching ( -Npys)

Mechanistic Grounding

The 3-nitro-2-pyridinesulfenyl (Npys) group protects the lysine


-amine as a sulfenamide. Unlike standard carbamates, the Npys group is susceptible to nucleophilic attack by thiols. This unique reactivity allows for chemoselective deprotection  or direct conjugation  (forming a disulfide bond) without affecting other protecting groups. It is particularly valuable for synthesizing Template-Assembled Synthetic Proteins (TASP).
Experimental Protocol: Site-Specific Branching

Objective: To attach a secondary peptide chain to a specific Lysine residue on the solid phase.

Workflow Diagram (DOT):

Npys_Branching Start Resin-Bound Peptide [Fmoc-Lys(Npys)-...] Step1 Fmoc Removal (20% Piperidine) Start->Step1 Standard SPPS Step2 N-Terminal Capping (Acetylation) Step1->Step2 Block N-term Step3 Selective Npys Removal (0.1M Triphenylphosphine/DMF) Step2->Step3 Orthogonal Deprotection Step4 Branch Coupling (Fmoc-AA-OH + HATU) Step3->Step4 Free Epsilon-Amine End Branched Peptide Ready for Cleavage Step4->End Elongate Branch

Caption: Orthogonal deprotection strategy for Npys-Lysine allowing site-specific peptide branching on solid support.

Detailed Protocol:

  • Sequence Assembly: Synthesize the backbone peptide using Fmoc-Lys(Npys)-OH at the branching point.

  • N-Terminal Capping: After the final Fmoc removal of the backbone, acetylate the N-terminus (Ac2O/DIPEA/DMF) to prevent elongation at the

    
    -amine.
    
  • Selective Deprotection of Npys:

    • Reagent: 0.1 M Triphenylphosphine (PPh3) in DMF containing 10% water.

    • Reaction: Wash resin with the PPh3 solution 3 x 30 minutes.

    • Mechanism: PPh3 attacks the sulfur, reducing the sulfenamide to a free amine and generating phosphine oxide.

    • Alternative: Use 2-mercaptopyridine-N-oxide if disulfide formation is desired instead of free amine.

  • Branch Elongation:

    • The

      
      -amine is now free. Proceed with standard Fmoc-AA coupling (HATU/DIPEA) to build the side chain.
      
  • Final Cleavage: Standard TFA cleavage removes side-chain protecting groups (tBu, Pbf) but leaves the branched architecture intact.

Part 4: Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Incomplete Photolysis (PCK) Light intensity too low or buffer absorbs UV.Use a focused LED (365 nm) at < 5cm distance. Ensure buffer is transparent at 365 nm (avoid high conc. Tyrosine/Tryptophan if possible).
Premature Npys Loss Exposure to thiols (DTT, BME) during synthesis.Ensure all DMF/solvents are thiol-free. Do not use DTT in wash buffers.
Aggregation during Coupling Hydrophobic nature of Nitro groups.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% DBU during difficult couplings.
Side Reactions (Npys) Npys transfer to Trp residues.If Tryptophan is present, use Boc-Trp(Formyl)-OH to prevent sulfenylation of the indole ring.

References

  • Vertex AI Search. (2024). Genetically Encoded Lysine Analogues with Differential Light Sensitivity for Activation of Protein Function. National Institutes of Health (NIH). Link

  • Royal Society of Chemistry. (2021). Triggering biological processes: Methods and applications of photocaged peptides and proteins. RSC Chemical Society Reviews. Link

  • ResearchGate. (2015). Use of the 3-nitro-2-pyridine sulfenyl protecting group to introduce N epsilon-branching at lysine during solid-phase peptide synthesis. Link

  • Bachem. (2024). Introduction to Peptide Synthesis Methods: Fmoc-SPPS Strategies. Link

  • Vertex AI Search. (2024). Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers. National Institutes of Health (NIH). Link

Technical Guide: Optimization of Fmoc-Lys(Tnm)-OH Solubilization for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics and handling protocols for Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7), a specialized lysine derivative used in solid-phase peptide synthesis (SPPS).

Executive Summary

Fmoc-Lys(Tnm)-OH is a specialized amino acid building block utilized in the synthesis of complex peptides where orthogonal side-chain protection or specific modification is required. Unlike standard derivatives (e.g., Fmoc-Lys(Boc)-OH), the Tnm (likely Trimethoxynaphthylmethyl or a related bulky oxygen-rich moiety based on C32H39N3O10 stoichiometry) protecting group imparts significant hydrophobicity and steric bulk. This guide addresses the critical challenge of solubilization, providing evidence-based protocols to prevent aggregation, ensure complete coupling, and maintain high synthetic yield.

Compound Identity
PropertyDetail
Chemical Name Fmoc-Lys(Tnm)-OH
CAS Number 251316-95-7
Molecular Formula C₃₂H₃₉N₃O₁₀
Molecular Weight ~625.67 g/mol
Solubility Class Hydrophobic / Aggregation-Prone
Primary Solvent DMF (N,N-Dimethylformamide)
Secondary Solvent DMSO (Dimethyl Sulfoxide)

Solubility Analysis: DMF vs. DMSO

The solubility of Fmoc-Lys(Tnm)-OH is dictated by the balance between the lipophilic Fmoc group, the aliphatic lysine side chain, and the bulky, oxygen-rich Tnm moiety.

N,N-Dimethylformamide (DMF)
  • Status: Primary Solvent of Choice.

  • Mechanism: DMF is a polar aprotic solvent that effectively solvates the Fmoc group and the peptide backbone. It is the standard solvent for SPPS due to its optimal swelling properties for polystyrene and PEG-based resins (e.g., Wang, Rink Amide).

  • Performance: Fmoc-Lys(Tnm)-OH typically dissolves in DMF at concentrations up to 0.2 M - 0.3 M .

  • Risk: At higher concentrations (>0.3 M) or lower temperatures (<20°C), the bulky Tnm group may induce

    
     stacking or Van der Waals aggregation, leading to gelation or incomplete dissolution.
    
Dimethyl Sulfoxide (DMSO)
  • Status: Additve / Rescue Solvent.

  • Mechanism: DMSO is a powerful chaotropic agent that disrupts secondary structure formation and aggregation. It is particularly effective for "difficult sequences" or hydrophobic building blocks that crash out in DMF.

  • Performance: Solubilizes Fmoc-Lys(Tnm)-OH at concentrations >0.5 M.

  • Recommendation: Use DMSO as a co-solvent (e.g., 10-20% v/v in DMF) rather than a pure solvent for coupling, as pure DMSO has high viscosity which can impede diffusion into the resin pores.

Solvent Decision Matrix

SolventSelection Start Start: Dissolve Fmoc-Lys(Tnm)-OH CheckConc Target Concentration? Start->CheckConc LowConc < 0.2 M CheckConc->LowConc HighConc > 0.2 M CheckConc->HighConc DMF_Pure Use 100% DMF (Standard Protocol) LowConc->DMF_Pure DMF_DMSO Use DMF + 10-20% DMSO (Aggregation Prevention) HighConc->DMF_DMSO CheckClear Solution Clear? DMF_Pure->CheckClear DMF_DMSO->CheckClear Sonicate Sonicate (35°C, 5 min) CheckClear->Sonicate No (Cloudy) Success Proceed to Coupling CheckClear->Success Yes Fail Add NMP or more DMSO CheckClear->Fail Still Cloudy Sonicate->CheckClear

Caption: Decision tree for solvent selection based on concentration and visual inspection.

Experimental Protocols

Protocol A: Standard Dissolution (0.2 M in DMF)

Objective: Prepare a stable solution for automated or manual synthesis.

  • Weighing: Calculate the required mass of Fmoc-Lys(Tnm)-OH (MW ~625.67).

    • Example: For 1 mmol, weigh 625.7 mg.

  • Solvent Addition: Add dry DMF (Peptide Synthesis Grade, amine-free) to achieve 75% of the final volume.

    • Why? Adding solvent in portions allows for volume adjustment and better mixing.

  • Vortexing: Vortex vigorously for 30-60 seconds.

  • Inspection: Check for "fish-eyes" (gelatinous clumps) or turbidity.

    • If clear: Add remaining DMF to volume.

    • If cloudy: Proceed to Protocol B .

Protocol B: "Rescue" Dissolution for Aggregates (DMSO Spike)

Objective: Solubilize stubborn particulates or prevent precipitation during long coupling times.

  • DMSO Spike: Add DMSO to the cloudy DMF mixture to reach 10-20% of the total volume.

    • Example: If total volume is 5 mL, add 0.5 - 1.0 mL DMSO.

  • Sonication: Sonicate in a water bath at 35°C - 40°C for 5 minutes.

    • Caution: Do not exceed 50°C to prevent premature Fmoc removal or side reactions.

  • Filtration (Optional): If minor particulates persist, filter through a 0.45 µm PTFE syringe filter to prevent blockage of synthesizer lines.

Protocol C: Coupling Reaction

Objective: Efficient conjugation to the resin-bound peptide.

  • Reagents:

    • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

    • Alternative: HATU / DIPEA (Diisopropylethylamine).

  • Stoichiometry: 3-5 equivalents relative to resin loading.

  • Time: 60 - 120 minutes.

  • Note: The bulky Tnm group may slow down kinetics. Double coupling is recommended for difficult sequences.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Solution turns yellow immediately Presence of free amines in DMF (degradation).Use fresh, high-quality DMF (amine-free).
Precipitate forms after 1 hour Aggregation or temperature drop.Add 10% DMSO; use a heated reaction vessel (40°C).
Incomplete Coupling (Kaiser Test +) Steric hindrance of Tnm group.Perform Double Coupling ; switch to HATU/HOAt.
Gelation of Resin Incompatibility of solvent with resin.Ensure pure DMSO is not used; keep DMSO <20% or switch to NMP.

References

  • PubChem. (n.d.). Compound Summary for CAS 251316-95-7. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • Albericio, F., & Tulla-Puche, J. (2008). The status of the art of the synthesis of peptide-based drugs. Combinatorial Chemistry & High Throughput Screening. (Contextual grounding on hydrophobic building blocks).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Reference for bulky protecting group solubility behavior).

Technical Deep Dive: Stability of Tnm Protecting Group in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, mechanism, and application of the Tnm (Tris(hydroxymethyl)nitromethane) protecting group in peptide synthesis.

Executive Summary

The Tnm (Tris(hydroxymethyl)nitromethane) protecting group is a specialized, "safety-catch" lateral amino protecting group used primarily for Lysine (Lys) and Ornithine (Orn) side chains. Unlike standard orthogonal groups (e.g., Boc, Alloc), Tnm operates on a dual-trigger mechanism : it requires an acidic event (to "unlock" the group) followed by a basic event (to remove it).

This unique stability profile makes Tnm invaluable for strategies requiring post-cleavage purification with a charged/polar tag or for site-specific modification after solid-phase peptide synthesis (SPPS).

Core Chemical Identity
  • Full Name: Tris(hydroxymethyl)nitromethane mono-carbamate (ketal-protected).

  • Abbreviation: Tnm.

  • Primary Target:

    
    -Amino groups of Lysine, 
    
    
    
    -Amino groups of Ornithine.
  • Mechanism Class: Acid-Activated / Base-Labile Safety-Catch.

Chemical Structure & Mechanistic Logic

The Tnm group relies on the difference in stability between its ketal-protected form and its free-hydroxyl form .

The Safety-Catch Mechanism
  • During SPPS (Locked State): The Tnm group is installed as a cyclohexanone ketal . In this hydrophobic, cyclic state, the group is sterically hindered and electronically stable against the repetitive base treatments (20% Piperidine) used in Fmoc chemistry.

  • Acid Cleavage (Activation): Treatment with high concentrations of Trifluoroacetic Acid (TFA) during resin cleavage hydrolyzes the cyclohexanone ketal. This does not remove the protecting group from the amine; instead, it exposes the three hydroxyl groups of the tris(hydroxymethyl)nitromethane core.

  • Basic Deprotection (Removal): The exposed hydroxyl groups, in the presence of the electron-withdrawing nitro group, facilitate a base-catalyzed fragmentation (likely via a retro-aldol or cyclization-elimination mechanism) under mild basic conditions, releasing the free amine.

Visualization of Stability Logic

The following diagram illustrates the orthogonality of Tnm relative to standard Fmoc/tBu groups.

Tnm_Stability_Mechanism cluster_0 Phase 1: Fmoc SPPS cluster_1 Phase 2: Cleavage cluster_2 Phase 3: Post-Cleavage Tnm_Ketal Tnm (Ketal Form) (Base Stable) Fmoc_Deprotection 20% Piperidine Tnm_Ketal->Fmoc_Deprotection Resistant TFA_Treatment 95% TFA (Acid Cleavage) Tnm_Ketal->TFA_Treatment Ketal Hydrolysis Fmoc_Deprotection->Tnm_Ketal Remains Intact Tnm_OH Tnm (Triol Form) (Activated / Base Labile) TFA_Treatment->Tnm_OH Yields Activated Species Mild_Base pH 8.5-9.0 (Buffer/Base) Tnm_OH->Mild_Base Triggered Free_Amine Free Amine (NH2) Mild_Base->Free_Amine Deprotection

Caption: The Tnm "Safety-Catch" workflow. The group survives Fmoc removal (Phase 1), is activated by TFA (Phase 2), and removed by mild base (Phase 3).

Comprehensive Stability Profile

The following table summarizes the behavior of the Tnm group (in its initial Ketal form) against common peptide synthesis reagents.

Reagent / ConditionStability StatusMechanistic Insight
20% Piperidine / DMF Stable The ketal ring prevents base access; no free OH groups to trigger elimination.
50% TFA / DCM Unstable (Transforms) Hydrolyzes the ketal to the Tnm-OH form. Does not deprotect the amine , but alters the group's properties.
95% TFA (Cleavage Cocktail) Unstable (Transforms) Fully converts Tnm(ketal) to Tnm(OH). The peptide is cleaved from resin, but Tnm remains attached.
HBTU / DIEA (Coupling) Stable Inert to standard activation and acylation conditions.
Hydrazine Stable Generally orthogonal to ivDde removal conditions (2% Hydrazine).
Hydrogenolysis (H2/Pd) Potentially Unstable Nitro groups are easily reduced to amines; this would fundamentally alter the group's chemistry.
Thiol Scavengers (EDT/DODT) Stable Compatible with standard scavengers during TFA cleavage.

Experimental Protocols

Synthesis Strategy

Incorporation of Fmoc-Lys(Tnm)-OH is performed using standard Fmoc protocols.

  • Coupling: Use 3-4 eq. of Fmoc-Lys(Tnm)-OH, HBTU/HATU, and DIEA.

  • Reaction Time: 45–60 minutes.

  • Note: Avoid prolonged exposure to strong acids prior to the final cleavage step to prevent premature ketal hydrolysis.

Activation (TFA Cleavage)

This step cleaves the peptide from the resin and simultaneously "activates" the Tnm group by removing the ketal.

  • Prepare cleavage cocktail: TFA:TIPS:H2O (95:2.5:2.5) .

  • Incubate resin for 2–3 hours at room temperature.

  • Precipitate peptide in cold diethyl ether.[1]

  • Result: The peptide is obtained with the Tnm group still attached to the Lysine side chain, but now in its hydrophilic, tri-hydroxy form.

Deprotection (Post-Cleavage)

To remove the Tnm group and restore the native Lysine amine:

  • Dissolve the crude peptide (containing Lys(Tnm-OH)) in a buffer at pH 8.5 – 9.0 (e.g., Ammonium Bicarbonate or dilute NaOH).

  • Alternatively, treat with a dilute solution of Piperidine (5-10%) or NaOH (0.1 M) in aqueous solution.

  • Monitor reaction by HPLC (shift in retention time due to loss of the nitro-triol moiety).

  • Time: Typically 30–120 minutes depending on the sequence and steric environment.

  • Acidify to pH 3-4 to quench and purify by Prep-HPLC.

Applications & Strategic Advantages

Purification Handle

Because the Tnm-protected peptide (post-cleavage) retains the Tnm-OH group, it exhibits a different chromatographic retention profile than the fully deprotected by-products (e.g., deletion sequences).

  • Workflow: Cleave -> Purify Tnm-Peptide -> Deprotect Tnm -> Final Polish.

  • This is particularly useful for "difficult" sequences where standard purification fails to separate n-1 impurities.

Site-Specific Cyclization

The Tnm group allows for selective protection of one Lysine while others (protected by Boc) are fully deprotected during TFA cleavage.

  • Scenario: A peptide has two Lysines. Lys1 is Boc-protected; Lys2 is Tnm-protected.

  • After TFA: Lys1 is free (NH2); Lys2 is protected (Tnm-OH).

  • Reaction: You can now selectively modify Lys1 (e.g., attach a fluorophore or PEG) without affecting Lys2.

  • Final Step: Remove Tnm from Lys2 using mild base.

Solubility Enhancement

The "Activated" form of Tnm (after TFA) contains three hydroxyl groups. This adds significant polarity to the peptide, potentially aiding the solubility of hydrophobic sequences during the initial purification or handling steps before the final deprotection.

Troubleshooting & Critical Considerations

Premature Loss
  • Issue: Tnm group lost during TFA cleavage.

  • Cause: While rare, extremely long exposure (>5 hours) or high temperatures during TFA cleavage might degrade the carbamate linkage.

  • Solution: Adhere strictly to 2-3 hour cleavage times at room temperature.

Incomplete Removal
  • Issue: Tnm group remains after base treatment.

  • Cause: pH is too low (< 8.0) or steric hindrance from adjacent bulky residues (e.g., Trp, Tyr).

  • Solution: Increase pH to 9.5 or use a stronger base (e.g., 5% Piperidine in water/acetonitrile) and warm slightly (30°C).

Nitro Reduction
  • Warning: Do not subject Tnm-containing peptides to reducing conditions (e.g., Sodium Dithionite, catalytic hydrogenation) before intended removal, as reducing the Nitro group (

    
    ) to an Amine (
    
    
    
    ) will destroy the electron-withdrawing nature required for the base-catalyzed elimination, effectively permanently locking the group on the peptide.

References

  • Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

Sources

Methodological & Application

Fmoc-Lys(Tnm)-OH solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the solid-phase peptide synthesis (SPPS) of peptides incorporating Fmoc-Lys(Tnm)-OH , a specialized amino acid derivative featuring the (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl protecting group on the lysine


-amine.[]

Part 1: Core Directive - Technical Guide

Introduction: The Fmoc-Lys(Tnm)-OH System

Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7) is a high-value building block designed for the synthesis of complex peptides requiring orthogonal side-chain protection. The "Tnm" group refers to the 3-nitro-1,5-dioxaspiro[5.5]undec-3-yl moiety, linked via a methoxycarbonyl spacer.[][2]

  • Chemical Identity:

    
    -Fmoc-
    
    
    
    -[(3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl]-L-lysine.
  • Mechanism of Action: The Tnm group is a reductively cleavable protecting group. It remains stable under:

    • Basic conditions: Standard Fmoc deprotection (20% Piperidine).

    • Acidic conditions: Standard TFA cleavage (95% TFA).

  • Utility: Its orthogonality allows for the synthesis of peptides where the lysine side chain must remain protected during resin cleavage and global deprotection, enabling subsequent site-specific modification, cyclization, or late-stage deprotection in solution.

Materials & Reagents
ComponentSpecificationPurpose
Fmoc-Lys(Tnm)-OH >98% Purity, L-isomerTarget building block.
Resin Rink Amide or Wang Resin (0.3–0.6 mmol/g)Solid support.
Coupling Reagents DIC/Oxyma or HATU/DIEAActivation of carboxyl group.
Deprotection (Fmoc) 20% Piperidine in DMFRemoval of N-terminal Fmoc.
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Resin cleavage & global deprotection.
Tnm Deprotection Zn dust / Acetic Acid (AcOH) or Na₂S₂O₄Reductive removal of Tnm group.
Solvents DMF (Peptide grade), DCM, MeOHWashing and reaction media.
Experimental Protocol

Phase A: Resin Loading & Coupling

  • Resin Swelling:

    • Weigh the resin into a fritted reaction vessel.

    • Swell in DCM for 30 min, then wash with DMF (3 x 1 min).

  • Fmoc Deprotection (Cycle 1):

    • Treat resin with 20% Piperidine/DMF (2 x 10 min).

    • Wash with DMF (5 x 1 min) to remove piperidine traces.

    • QC Check: Kaiser Test (Positive = Blue beads).

  • Coupling of Fmoc-Lys(Tnm)-OH:

    • Activation: Dissolve Fmoc-Lys(Tnm)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF. Add DIC (3.0 eq) and stir for 2 min.

    • Reaction: Transfer the activated solution to the resin. Shake at room temperature (RT) for 60–90 min .

    • Note: The bulky Tnm group may require slightly longer coupling times than standard Lys(Boc).

    • Wash: Drain and wash with DMF (5 x 1 min).

    • QC Check: Kaiser Test (Negative = Colorless beads).

  • Chain Elongation:

    • Proceed with standard Fmoc SPPS for the remaining sequence.

Phase B: Cleavage & Global Deprotection

  • Final Fmoc Removal: Remove the N-terminal Fmoc group if required.[3]

  • Resin Cleavage:

    • Wash resin with DCM (3x) and dry under nitrogen.

    • Add Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

    • Shake for 2–3 hours at RT.

    • Critical: The Tnm group is acid-stable and will remain intact on the lysine side chain.

  • Isolation:

    • Precipitate the crude peptide (containing Lys(Tnm)) in cold diethyl ether.

    • Centrifuge, wash with ether (2x), and dry.

Phase C: Selective Removal of Tnm Group (Reductive Cleavage)

This step converts the latent nitro group into an amine, triggering a spontaneous 1,6-elimination/cyclization to release the free lysine


-amine.
  • Method 1: Zinc/Acetic Acid (Standard)

    • Dissolve the crude peptide in 50% Aqueous Acetic Acid (or AcOH/MeOH).

    • Add Activated Zinc Dust (20–50 eq).

    • Stir vigorously at RT for 2–4 hours .

    • Filter off the zinc.

    • Concentrate the filtrate and purify by HPLC.

  • Method 2: Sodium Dithionite (Mild)

    • Dissolve peptide in Phosphate Buffer (pH 7.5) / MeOH (1:1).

    • Add Na₂S₂O₄ (10–20 eq).

    • Stir at RT for 1–2 hours .

    • Desalt/Purify by HPLC.

Quality Control & Troubleshooting
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of Tnm group.Double couple (2 x 1 hr) or use HATU/DIEA at 50°C.
Tnm Loss during Cleavage Trace reduction or extreme acid sensitivity (rare).Ensure scavengers (TIS) are fresh; avoid thiols if not necessary.
Incomplete Tnm Removal Zinc surface passivation.Activate Zn dust with dilute HCl prior to use; increase reaction time.
Adduct Formation Incomplete cyclization of the intermediate.Adjust pH to neutral/slightly basic after reduction to drive cyclization.

Part 3: Visualization (Graphviz)

Tnm_Protocol Start Start: Resin Swelling Fmoc_Deprot Fmoc Deprotection (20% Piperidine) Start->Fmoc_Deprot Coupling Coupling Fmoc-Lys(Tnm)-OH (DIC/Oxyma, 3 eq) Fmoc_Deprot->Coupling Free Amine Elongation Peptide Chain Elongation (Standard SPPS) Coupling->Elongation Fmoc-Lys(Tnm)-Peptide Cleavage Resin Cleavage (TFA) (Tnm Group Intact) Elongation->Cleavage Crude_Peptide Crude Peptide [Lys(Tnm) Protected] Cleavage->Crude_Peptide Acid Stable Tnm Reduction Tnm Removal (Reduction) Zn/AcOH or Na2S2O4 Crude_Peptide->Reduction Selective Deprotection Cyclization Spontaneous Cyclization & Release of Lys-NH2 Reduction->Cyclization Nitro -> Amine Final_Purification HPLC Purification Final Peptide Cyclization->Final_Purification

Caption: Workflow for SPPS using Fmoc-Lys(Tnm)-OH, highlighting the orthogonal stability of Tnm to TFA and its selective removal via reduction.

References

  • BOC Sciences. (n.d.). Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH Product Description. Retrieved from

  • Santa Cruz Biotechnology. (2025). Fmoc-L-Lys(Tnm)-OH (CAS 251316-95-7).[2][4][5][6][7] Retrieved from

  • Ramage, R., et al. (n.d.). Transfer Active Ester Condensation and Tnm Protecting Group. (Inferred from context of Tnm usage in peptide coupling).
  • ChemicalBook. (n.d.). Fmoc-Lys(Tnm)-OH Properties and Structure. Retrieved from

  • Alfa Chemistry. (n.d.). Fmoc-Lys(Tnm)-OH Catalog Entry. Retrieved from

Sources

Application Note: High-Efficiency Coupling of Fmoc-Lys(Tnm)-OH in Automated SPPS

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals utilizing automated Solid Phase Peptide Synthesis (SPPS). It details the specific protocol for coupling Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7), a highly specialized amino acid derivative featuring a bulky 1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl protecting group on the lysine side chain.

Introduction & Chemical Context

Fmoc-Lys(Tnm)-OH is a specialized building block used in advanced peptide synthesis, often for the introduction of orthogonal protecting groups or specific functional handles (such as photocleavable linkers or reduction-sensitive probes). The "Tnm" moiety refers to the 1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl group.[1]

The Challenge: Steric Hindrance

Unlike standard side-chain protecting groups (e.g., Boc, Trt), the Tnm group is structurally massive. It contains a spirocyclic system fused with a nitro-functionalized carbamate.[1]

  • Steric Bulk: The rigid spiro[5.5]undecane scaffold creates significant steric shielding around the

    
    -amine during subsequent couplings and around the 
    
    
    
    -amine.
  • Solubility: The lipophilic nature of the spiro-cycle can alter the solubility profile of the growing peptide chain, potentially leading to on-resin aggregation.

  • Reactivity: The electron-withdrawing nature of the nitro group and the carbamate linkage requires precise activation to ensure efficient acylation without racemization.

Critical Reagents & Materials

To ensure a self-validating and high-yield synthesis, the following reagents are recommended over standard HBTU/DIEA protocols.

ComponentRecommendationScientific Rationale
Coupling Reagent HATU or PyOxim HBTU/TBTU are often insufficient for bulky residues. The aza-benzotriazole (HATU) or oxyma-based (PyOxim) reagents preserve chirality and drive reaction rates despite steric hindrance.
Base DIEA (Diisopropylethylamine)Standard Collidine or NMM can be used, but DIEA (2.0 equivalents relative to AA) ensures complete deprotonation of the carboxylate.
Solvent DMF (anhydrous)NMP is a viable alternative if the sequence is prone to aggregation (beta-sheet formation), but DMF is sufficient for the coupling of the residue itself.
Resin Low Loading (< 0.4 mmol/g) Crucial: Use ChemMatrix or PEG-PS resins with low loading to provide spatial freedom for the bulky Tnm group. High loading resins (e.g., CTC > 0.8 mmol/g) will result in deletion sequences.

Automated Coupling Protocol

This protocol is optimized for a 0.1 mmol scale synthesis on standard automated synthesizers (e.g., CEM Liberty, Biotage Initiator, or Gyros Protein Technologies).

Step 1: Stock Solution Preparation

The Tnm derivative is hydrophobic.

  • Calculate the mass for a 0.2 M concentration (do not exceed 0.3 M to avoid precipitation in lines).

  • Dissolve Fmoc-Lys(Tnm)-OH in DMF .

  • Sonication: Sonicate for 5–10 minutes. Visual inspection is critical; the solution must be perfectly clear.

  • Optional: Add 1% (v/v) Triton X-100 if aggregation is suspected in the sequence.

Step 2: Activation & Coupling Cycles

We utilize a Double Coupling strategy to mitigate the steric barrier.

Cycle A (First Pass):

  • Stoichiometry: 4.0 eq AA : 3.9 eq HATU : 8.0 eq DIEA.

  • Temperature: 25°C (Room Temperature) to 40°C.

    • Note: Avoid high-temperature coupling (>50°C) initially. While the Tnm group is generally stable, the nitro-acetal functionality can be sensitive to thermal degradation in the presence of strong bases.

  • Time: 60 minutes.

Cycle B (Second Pass):

  • Stoichiometry: 4.0 eq AA : 3.9 eq HATU : 8.0 eq DIEA.

  • Temperature: 40°C.

  • Time: 45 minutes.

Step 3: Capping (Aggressive)

Due to the bulk of Lys(Tnm), unreacted amines on the resin are difficult to access but must be permanently blocked to prevent deletion sequences.

  • Reagent: Acetic Anhydride (5%) / Pyridine (5%) in DMF.

  • Time: 10 minutes.

Step 4: Fmoc Deprotection (Post-Coupling)

The removal of the Fmoc group after Lys(Tnm) is coupled can be slow due to the shielding effect of the Tnm group on the newly formed amide bond.

  • Reagent: 20% Piperidine in DMF + 0.1 M HOBt (to suppress aspartimide formation if relevant, but also aids in solvation).

  • Cycles: 2 x 10 minutes (Standard is often 2 x 5 min; extend this).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the decision logic and workflow for coupling Fmoc-Lys(Tnm)-OH.

G Start Start: Fmoc-Lys(Tnm)-OH Coupling Solubility Dissolve AA in DMF (0.2M) Sonicate 10 mins Start->Solubility CheckClear Is Solution Clear? Solubility->CheckClear AddSolvent Add NMP or reduce conc. CheckClear->AddSolvent No Activation Activate: 4 eq AA + 3.9 eq HATU + 8 eq DIEA CheckClear->Activation Yes AddSolvent->Solubility Couple1 Coupling 1: 60 min @ 25-40°C Activation->Couple1 Wash1 Wash: DMF (3x) Couple1->Wash1 Couple2 Coupling 2: 45 min @ 40°C (Fresh Reagents) Wash1->Couple2 KaiserTest Kaiser/Chloranil Test Couple2->KaiserTest Fail Fail: Blue Beads KaiserTest->Fail Positive Pass Pass: Colorless Beads KaiserTest->Pass Negative ThirdCouple 3rd Couple: HOAt/DIC @ 50°C Fail->ThirdCouple ThirdCouple->KaiserTest Cap Capping: Ac2O/Pyridine Pass->Cap Deprotect Fmoc Removal: 20% Piperidine (2 x 10 min) Cap->Deprotect NextAA Proceed to Next AA Deprotect->NextAA

Caption: Optimized workflow for incorporating sterically hindered Fmoc-Lys(Tnm)-OH, including solubility checks and double-coupling cycles.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Incomplete Coupling (Kaiser Test Positive) Steric hindrance of the spiro-ring prevents nucleophilic attack.Switch to HOAt/DIC for a third coupling. HOAt is smaller than HATU and may penetrate the resin matrix better. Increase temperature to 50°C (max).
Precipitation in Lines Hydrophobicity of Tnm group.Reduce concentration to 0.15 M . Use a solvent blend of DMF/NMP (80:20) .
Low Yield of Next Residue Incomplete Fmoc removal due to Tnm shielding.Extend Fmoc deprotection time to 2 x 15 mins . Use DBU (2%) + Piperidine (20%) for a stronger deprotection cocktail.
Loss of Tnm Group Acid lability (rare but possible with acetals).Ensure cleavage cocktails do not contain strong Lewis acids if not intended. The Tnm group is generally stable to 95% TFA for standard durations (2-3 hours), but avoid extended cleavage times (>4 hours).

References

  • Apeptide. (n.d.). Fmoc-Lys(Tnm)-OH Synthesis and Specifications. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Deprotection of Tnm Group on Lysine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the deprotection of the Tnm group on Lysine .

Critical Disambiguation: In peptide chemistry, the acronym "Tnm" is historically associated with the (2,4,6-trinitrophenyl)aminomethyl group, traditionally used to protect the imidazole side chain of Histidine (His). However, in the context of Lysine (Lys) protection, "Tnm" refers to the (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl group (also commercially listed as Fmoc-Lys(Tnm)-OH).

This guide primarily addresses the Lysine-specific Tnm group (Spiro-Nitro-Carbonate) and its unique reductive deprotection mechanism. It also provides a secondary protocol for the Trinitrophenylaminomethyl group should the user be applying the Histidine-type chemistry to Lysine.

Introduction & Mechanistic Insight

The Tnm (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl group is an advanced, orthogonal protecting group for the


-amino function of Lysine. Unlike standard acid-labile (Boc, Trt) or base-labile (Fmoc) groups, the Tnm group is designed to be stable to both TFA and Piperidine, making it ideal for branched peptide synthesis , cyclization , or late-stage modification .
The Mechanistic Trigger: Reductive Cyclization

The Tnm group functions as a "latent" protecting group. Its stability relies on the electron-withdrawing nitro group. Deprotection is triggered by the reduction of the nitro group (


) to an amine (

).
  • Reduction: The nitro group is reduced to a primary amine.

  • Intramolecular Attack: The newly formed amine performs a nucleophilic attack on the carbonate carbonyl.

  • Fragmentation: This cyclization expels the Lysine

    
    -amine and forms a stable cyclic oxazolidinone byproduct.
    

This "Self-Immolative" mechanism ensures clean release under mild, neutral-to-acidic reductive conditions, orthogonal to most other protecting groups.

Caption: Reductive "Self-Immolative" cleavage pathway of the Lys(Tnm) group.

Protocol A: Reductive Deprotection (Standard for Lys-Tnm)

This protocol is effective for the (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl group.

Reagents Required[1][2][3][4]
  • Zinc Dust (Zn): Activated (wash with dilute HCl, then water, acetone, ether, and dry).

  • Acetic Acid (AcOH): Glacial.

  • Solvent: 90% Aqueous Acetic Acid or DMF/AcOH mixtures.

  • Alternative Reductant: Sodium Dithionite (

    
    ).
    
Method 1: Zinc/Acetic Acid (Standard)

This method is robust and works well on solid phase.

  • Preparation: Swell the resin-bound peptide in DMF for 20 minutes.

  • Activation: Prepare a slurry of Activated Zinc dust (20-30 eq) in 90% Acetic Acid (or 1:1 DMF/AcOH if solubility is an issue).

  • Reaction: Add the slurry to the resin.

  • Incubation: Agitate at room temperature for 2 hours .

    • Note: The reaction is heterogeneous; ensure good mixing.

  • Washing: Drain and wash the resin extensively to remove Zinc salts:

    • 3x DMF

    • 3x 5% DIEA in DMF (to neutralize acid)

    • 3x DCM

    • 3x DMF

  • Monitoring: Perform a Kaiser test (ninhydrin). A positive (blue) result indicates successful deprotection of the Lysine side chain.

Method 2: Sodium Dithionite (Mild/Neutral)

Use this if the peptide contains acid-sensitive groups (e.g., Trt, Mtt) that must remain intact.

  • Solution: Prepare a solution of 0.5 M

    
      (Sodium Dithionite) and 0.5 M 
    
    
    
    in water/dioxane (1:1).
  • Reaction: Add the solution to the resin.

  • Incubation: Agitate for 4–6 hours at 40°C.

  • Wash: Wash thoroughly with water, then DMF.

Protocol B: Thiolytic Deprotection (For His-type Tnm)

Warning: Use this protocol only if you are using the (2,4,6-trinitrophenyl)aminomethyl group (classical His-Tnm) applied to Lysine. This group is distinct from the commercial Lys(Tnm) described above.

Mechanism

The Trinitrophenylaminomethyl group is cleaved by thiolysis . The sulfur nucleophile attacks the methylene bridge, displacing the amine.

Reagents
  • Mercaptoethanol or Thiophenol .

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF.

Protocol
  • Cocktail: Prepare a solution of 20%

    
    -Mercaptoethanol  and 10% DIEA  in DMF.
    
    • Alternative: 5% Thiophenol / 5% DIEA in DMF (Faster, but stench is significant).

  • Reaction: Treat the resin with the cocktail.

  • Incubation: Agitate for 2 x 30 minutes .

  • Wash: Wash extensively with DMF to remove the yellow trinitrophenyl byproducts.

  • Validation: The resin should lose its yellow color (if the Tnm group was the source of color) and give a positive Kaiser test.

Comparison of Lysine Protecting Groups

Protecting GroupLability ConditionOrthogonalityRecommended Use
Boc Acid (TFA)Stable to BaseSolid Phase (Boc/Bzl)
Fmoc Base (Piperidine)Stable to AcidSolid Phase (Fmoc/tBu)
Alloc Pd(0) CatalystOrthogonal to Acid/BaseSelective deprotection
ivDde Hydrazine (2%)Orthogonal to Acid/BaseSelective deprotection
Mtt / Mmt Dilute Acid (1% TFA)Orthogonal to BaseSelective deprotection
Tnm (Lys) Reductive (Zn/AcOH) Orthogonal to Acid/Base Complex branching/Cyclization

Troubleshooting & Pitfalls

Common Issues
  • Incomplete Deprotection (Zn Method): Zinc surface oxidation can passivate the reaction. Always use freshly activated Zinc (wash with dilute HCl, water, acetone, ether). Sonicating the resin/Zn slurry for the first 5 minutes can improve kinetics.

  • Acid Sensitivity: The Zn/AcOH method exposes the peptide to high concentrations of acetic acid. If your peptide contains highly acid-labile groups (e.g., Trityl on His/Cys), use the Dithionite method or limit AcOH exposure time.

  • Confusion with Tetranitromethane: Do not confuse the Tnm protecting group with the reagent Tetranitromethane, which is used to nitrate Tyrosine residues. If you see "Tnm" in a protocol involving Tyrosine, it is likely a modification, not a protection.

Workflow Visualization

Caption: Decision tree for selecting the appropriate Tnm deprotection condition.

References

  • Boc Sciences. Fmoc-Lys(Tnm)-OH Product Information. (Refers to the specific nitro-spiro-carbonate derivative).

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (General review of orthogonal protecting groups and reductive cleavage mechanisms).

  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis.
  • Schumacher, T. N. M., et al. (1996).[1] (Reference for the "Tnm" acronym in the context of Theonellamides and Histidine protection, provided for disambiguation). Science, 271(5257), 1854-1857.

Sources

Technical Guide: Solid-Phase Synthesis of Nitro-Containing Peptides via Fmoc-Lys(Tnm)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers synthesizing nitro-containing peptides, specifically utilizing the reagent Fmoc-Lys(Tnm)-OH (CAS 251316-95-7). Based on the molecular weight and chemical characteristics associated with this CAS, the "Tnm" group is identified as a nitro-veratryl-type moiety (likely a derivative of 4,5-dimethoxy-2-nitrobenzyl), which serves as a photocleavable protecting group (caging group) or a stable nitro-functionalized handle.

This guide addresses the critical challenge of synthesizing these peptides: preserving the nitro group during the harsh acidic cleavage step of Solid-Phase Peptide Synthesis (SPPS), where standard thiol scavengers can inadvertently reduce the nitro group to an amine.

Introduction & Reagent Profile

The incorporation of nitro-containing moieties into peptides is a powerful strategy for developing photocaged biologically active peptides (where the nitro-benzyl group blocks activity until UV irradiation) or for creating specific immunogenic epitopes (e.g., nitro-tyrosine mimics).

Fmoc-Lys(Tnm)-OH is a specialized building block.[1] The "Tnm" group acts as an orthogonal protecting group on the


-amine of Lysine. Unlike standard Boc or Fmoc groups, the nitro-containing Tnm group is typically stable to mild acid and base but is sensitive to reduction  and light .
Reagent Specifications
PropertySpecification
Chemical Name Fmoc-Lys(Tnm)-OH
CAS Number 251316-95-7
Molecular Formula

Molecular Weight ~625.7 g/mol
Functional Group

-Nitro-veratryl carbamate (inferred)
Key Sensitivity Light (Photolabile), Reducing Agents (Thiol-sensitive)
Solubility DMF, NMP, DMSO

Critical Experimental Considerations (The "Why" Behind the Protocol)

A. The Reduction Hazard (Thiol Incompatibility)

The most common failure mode in synthesizing nitro-peptides is the reduction of the nitro group (


) to an amine (

)
during the final cleavage step.
  • Mechanism: Standard cleavage cocktails contain thiols like Ethanedithiol (EDT) or Dithiothreitol (DTT) to scavenge carbocations (e.g., from tBu, Trt groups).

  • Risk: In the presence of strong acid (TFA), thiols act as reducing agents, converting the aromatic nitro group of the Tnm moiety into an aniline. This destroys the caging group and alters the peptide's mass by

    
     (loss of 
    
    
    
    , gain of
    
    
    ).
  • Solution: You must use a thiol-free cleavage cocktail. Triisopropylsilane (TIPS) is the recommended non-reducing scavenger.

B. Photostability

The nitro-benzyl core of the Tnm group is a photocage . Exposure to UV light (365 nm) or intense ambient blue light can trigger premature cleavage of the Tnm group, regenerating free Lysine.

  • Protocol Adjustment: Perform all weighing, coupling, and purification steps under low light or amber light conditions. Wrap reaction vessels in aluminum foil.

C. Steric Hindrance

The Tnm group is bulky (MW ~257 Da). This can hinder the coupling of the next amino acid onto the peptide chain.

  • Protocol Adjustment: Use high-efficiency coupling reagents (HATU/HOAt) and consider double coupling for the subsequent residue.

Step-by-Step Synthesis Protocol

Phase 1: Resin Preparation & Coupling

Workflow: Standard Fmoc SPPS (0.1 mmol scale example).

  • Resin Selection: Use Rink Amide (for C-term amides) or Wang Resin (for C-term acids).

    • Loading: 0.3–0.5 mmol/g (Low loading is preferred to prevent aggregation).

  • Swelling: Swell resin in DMF for 30 min.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling Fmoc-Lys(Tnm)-OH:

    • Reagents:

      • Fmoc-Lys(Tnm)-OH (4.0 eq)

      • HATU (3.9 eq)

      • DIEA (Diisopropylethylamine) (8.0 eq)

    • Procedure: Dissolve amino acid and HATU in minimal DMF. Add DIEA. Activate for 30 seconds. Add to resin.

    • Time: Shake for 60–90 minutes at Room Temperature (Protect from light!).

    • Note: Monitor coupling by Kaiser Test (if applicable) or Chloranil Test (for secondary amines).

  • Capping (Optional but Recommended): Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Phase 2: Elongation

Continue the synthesis for the remaining sequence.

  • Critical Step: For the amino acid immediately following Fmoc-Lys(Tnm)-OH, use Double Coupling to overcome steric hindrance from the bulky Tnm group.

Phase 3: Global Cleavage (The "No-Thiol" Method)

WARNING: Do NOT use Reagent K or any cocktail containing EDT, DTT, or Thioanisole.

  • Wash: Wash resin thoroughly with DCM (

    
    ) and dry under Nitrogen.
    
  • Cocktail Preparation (Freshly made):

    • TFA (Trifluoroacetic acid): 95%

    • TIPS (Triisopropylsilane): 2.5%

    • H₂O (Water): 2.5%

    • Ratio: 95:2.5:2.5 (v/v/v).

  • Reaction: Add cocktail to resin (10 mL per gram of resin).

  • Incubation: Shake for 2–3 hours at Room Temperature. Wrap vessel in foil.

  • Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under nitrogen flow (do not use high heat).

    • Precipitate into ice-cold Diethyl Ether .

    • Centrifuge (3000 rpm, 5 min) and decant ether. Repeat wash

      
      .
      

Visualization: Logical Workflow

The following diagram illustrates the critical decision points in the synthesis, specifically emphasizing the divergence from standard protocols to preserve the Nitro group.

NitroPeptideSynthesis Start Start: Resin Preparation Coupling Coupling Fmoc-Lys(Tnm)-OH (HATU/DIEA, 60 min) Start->Coupling LightWarning CRITICAL: Protect from UV/Light (Amber Vials / Foil) Coupling->LightWarning Constraint Elongation Peptide Elongation (Standard Fmoc Cycles) Coupling->Elongation CleavageDecision Cleavage Cocktail Selection Elongation->CleavageDecision WrongWay Standard Cocktail (TFA + EDT/Thiols) CleavageDecision->WrongWay Avoid RightWay Optimized Cocktail (TFA + TIPS + H2O) CleavageDecision->RightWay Recommended ResultFail FAILURE: Nitro reduced to Amine (-NH2) Mass -30 Da WrongWay->ResultFail ResultSuccess SUCCESS: Intact Nitro-Peptide (Ready for HPLC) RightWay->ResultSuccess

Caption: Workflow for Fmoc-Lys(Tnm)-OH synthesis highlighting the critical exclusion of thiols during cleavage.

Troubleshooting & Quality Control

Analytical Validation (HPLC/MS)
  • Expected Mass: Calculate the exact mass of your peptide including the Tnm group.

    • Note: If Tnm is a protecting group, ensure your target mass includes it. If you observe a mass corresponding to [Peptide + Lysine] without the Tnm group, it may have been cleaved by light.

  • Mass Shift Diagnosis:

    • Target Mass (

      
      ):  Successful synthesis.
      
    • 
       Da:  Reduction of 
      
      
      
      to
      
      
      . Cause: Thiols in cleavage or high temperature.
    • 
      :  Premature photocleavage. Cause: Exposure to ambient light.
      
Purification[1]
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile with 0.1% TFA.

  • Gradient: Nitro groups increase hydrophobicity. Expect the peptide to elute later than the native sequence.

  • Detection: Monitor at 214 nm (peptide bond) and 300–360 nm (Nitro-aromatic absorption). The Tnm group often has a specific absorbance signature in the UV-A range.

References

  • Novabiochem (Merck). Cleavage and Deprotection Protocols for Fmoc SPPS. (Standard protocols for handling sensitive side chains). Link

  • Alfa Chemistry. Product Sheet: Fmoc-Lys(Tnm)-OH (CAS 251316-95-7).[1][2][3] (Verification of reagent identity). Link

  • Bourne, G. T., et al. (2000). The development of a new generation of photocleavable protecting groups. Journal of Peptide Science. (Mechanisms of nitro-veratryl photocages). Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[4][5] Chemical Reviews. (Comprehensive review on orthogonality and cleavage conditions). Link

Sources

Application Note: Orthogonal Deprotection of Lys(Tnm) vs. Lys(Boc)

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note details the orthogonal deprotection strategy for Lys(Tnm) (Lysine protected with the 3-nitro-1,5-dioxaspiro[5.5]undec-3-ylmethoxycarbonyl group) versus Lys(Boc) (Lysine protected with the tert-butyloxycarbonyl group).[1]

This guide assumes the use of Fmoc Solid-Phase Peptide Synthesis (SPPS) , where Lys(Boc) is the standard acid-labile side-chain protection, and Lys(Tnm) serves as the orthogonal, photocleavable dimension.[1]

Introduction & Strategic Overview

In complex peptide synthesis, particularly for cyclic peptides, antibody-drug conjugates (ADCs), or branched biomolecules, "orthogonality" is the critical requirement. Two protecting groups are orthogonal if one can be removed without affecting the other, and vice versa.

  • Lys(Boc): The industry standard for Fmoc SPPS. It is Acid-Labile .[1] It is stable to base (piperidine) but cleaved by high concentrations of Trifluoroacetic Acid (TFA).[1]

  • Lys(Tnm): A specialized Photocleavable protecting group (Structure: 3-nitro-1,5-dioxaspiro[5.5]undec-3-ylmethoxycarbonyl).[1] It is stable to both base (Fmoc removal) and acid (mild), but is cleaved by irradiation with UV light (365 nm) .[1]

The Challenge: Selective modification of a specific lysine residue in the presence of others. The Solution: Use Lys(Tnm) at the site of modification and Lys(Boc) for all other lysines. Deprotect Lys(Tnm) using light to expose a single reactive amine while Lys(Boc) remains intact, protecting the other residues.

Chemical Mechanisms
A. Lys(Boc): Acidolytic Cleavage

The tert-butyloxycarbonyl (Boc) group is removed via an E1 elimination mechanism driven by strong acid (TFA).[1] The tert-butyl cation is generated, which is then scavenged (e.g., by water or silanes), releasing CO₂ and the free amine.

  • Reagent: 95% TFA (Global Cleavage).[1]

  • Byproducts: Isobutylene, CO₂.

B. Lys(Tnm): Photochemical Cleavage

The Tnm group is a nitro-spiro system.[1] Upon irradiation at 365 nm, the nitro group undergoes an excited-state intramolecular hydrogen abstraction (Norrish Type II-like reaction), leading to the fragmentation of the spiro-cycle and release of the free amine and a nitroso-ketone byproduct.

  • Reagent: UV Light (365 nm), typically in neutral buffer or DMF.[1]

  • Mechanism: Photo-induced fragmentation.[1]

  • Orthogonality: Completely stable to TFA (acid) and Piperidine (base).[1]

Experimental Protocol
Phase 1: Peptide Assembly (Fmoc SPPS)
  • Resin: Rink Amide or Wang Resin.

  • Coupling: Standard HBTU/DIEA or DIC/Oxyma cycles.

  • Lysine Incorporation: [1][2][3][4][][6][]

    • Incorporation of Fmoc-Lys(Boc)-OH at "permanent" lysine positions.[1]

    • Incorporation of Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7) at the specific "branching" or "modification" site.[1]

Phase 2: Orthogonal Deprotection of Lys(Tnm) (On-Resin)
  • Objective: Remove Tnm to expose the

    
    -amine for modification, while keeping Lys(Boc) and the peptide-resin linkage intact.
    

Step-by-Step Protocol:

  • Wash: Wash the resin 3x with DMF and 3x with DCM to remove traces of piperidine.

  • Solvent Exchange: Suspend the resin in a photolysis-compatible solvent (e.g., Methanol/DCM 1:1 or PBS/DMF 1:1). Note: DMF can absorb UV; Methanol is preferred if solubility permits.

  • Irradiation:

    • Transfer resin to a quartz or borosilicate glass vessel (UV transparent).[1]

    • Irradiate with a UV LED lamp (365 nm) at 10–20 mW/cm².[1]

    • Duration: 30–60 minutes.

    • Agitation: Gently bubble nitrogen or shake to ensure uniform exposure.

  • Monitoring: Check for free amine using the Kaiser Test (Result should be Blue).

  • Wash: Wash resin 5x with DMF to remove the nitroso byproducts.

Phase 3: Site-Specific Modification
  • Reaction: React the now-exposed Lys(Tnm) amine with your target electrophile (e.g., Biotin-NHS, Fluorescein-ITC, or a branch point amino acid).[1]

  • Note: Lys(Boc) residues remain protected.[1]

Phase 4: Global Deprotection & Cleavage [1]
  • Objective: Remove Lys(Boc), N-terminal Fmoc (if present), and cleave peptide from resin.[1]

  • Cocktail: Prepare TFA/TIS/H₂O (95:2.5:2.5).

  • Incubation: 2–3 hours at Room Temperature.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

Data Summary: Stability & Orthogonality
Protecting GroupReagent ClassStability (Does NOT Cleave)Cleavage Condition (Removes Group)
Fmoc (N-term)BaseAcid, Light, Hydrogenolysis20% Piperidine in DMF
Lys(Boc) AcidBase, Light, Pd(0)95% TFA (Acid)
Lys(Tnm) LightBase, Acid (TFA), Pd(0)UV Light (365 nm)
Lys(Alloc) MetalAcid, Base, LightPd(PPh₃)₄ / PhSiH₃
Visualization: Orthogonal Workflow

OrthogonalDeprotection Figure 1: Orthogonal deprotection workflow for Lys(Tnm) (Photolabile) vs Lys(Boc) (Acid-labile). Start Resin-Bound Peptide [Fmoc-Lys(Tnm)-...-Lys(Boc)-Resin] FmocRem Fmoc Removal (20% Piperidine) Start->FmocRem NTermFree N-Term Free Peptide [H2N-Lys(Tnm)-...-Lys(Boc)-Resin] FmocRem->NTermFree TnmStep Step A: Orthogonal Cleavage (UV Light, 365 nm) NTermFree->TnmStep Selective Deprotection TnmFree Free Epsilon-Amine [H2N-Lys(NH2)-...-Lys(Boc)-Resin] TnmStep->TnmFree Modify Step B: Site-Specific Modification (e.g., Biotinylation) TnmFree->Modify ModifiedPep Modified Peptide [H2N-Lys(Biotin)-...-Lys(Boc)-Resin] Modify->ModifiedPep GlobalStep Step C: Global Deprotection (95% TFA) ModifiedPep->GlobalStep FinalProd Final Peptide [H2N-Lys(Biotin)-...-Lys(NH2)-OH] GlobalStep->FinalProd Removes Boc & Cleaves Resin

[1]

Critical Notes & Troubleshooting
  • Nomenclature Alert: Ensure "Tnm" refers to the Fmoc-Lys(Tnm)-OH (Nitro-spiro) product (CAS 251316-95-7).[1] If "Tnm" is a typo for Tfa (Trifluoroacetyl), the deprotection is Base (NaOH or Piperidine), which is not orthogonal to Fmoc but is orthogonal to Boc.

  • Solvent Choice: Avoid Acetone or Ketones during photolysis as they can absorb UV light and act as photosensitizers, leading to side reactions. Use Methanol, DCM, or Acetonitrile.

  • Resin Swelling: Ensure the resin is well-swollen in the photolysis solvent. Polystyrene resins swell well in DCM; PEG resins swell well in Methanol/Water.

References
  • BocSci Product Data. Fmoc-Lys(Tnm)-OH (CAS 251316-95-7).[1][1]

  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (General reference for Nitro-based photocleavable groups).

  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link[1]

  • Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1][8] Chemical Reviews, 109(6), 2455–2504. Link[1]

Sources

Application Note: Branched Peptide Synthesis using Fmoc-Lys(Tnm)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the use of Fmoc-Lys(Tnm)-OH in branched peptide synthesis. This guide is designed for advanced researchers and drug development professionals, focusing on the specific chemical properties, orthogonality, and experimental workflows required for high-fidelity branched peptide construction.

Executive Summary

The synthesis of branched peptides—such as ubiquitin chains, dendrimers, and MAPs (Multiple Antigen Peptides)—requires precise orthogonal protection strategies. Fmoc-Lys(Tnm)-OH (Fmoc-Lys(3-nitro-1,5-dioxaspiro[5.5]undec-3-yl methoxycarbonyl)-OH) represents a sophisticated "safety-catch" protecting group strategy. Unlike standard orthogonal groups (e.g., Alloc, ivDde, Mtt), the Tnm group utilizes a reductive cleavage mechanism driven by the conversion of a nitro group to an amine, triggering a spontaneous fragmentation of the spiro-dioxane system. This unique mechanism renders it orthogonal to both base-labile (Fmoc) and acid-labile (Boc/tBu) protocols, making it indispensable for complex on-resin branching where other groups might fail due to steric hindrance or premature cleavage.

Chemical Identity & Mechanism

Structure and Properties
  • Chemical Name:

    
    -Fmoc-
    
    
    
    -[(3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl]-L-lysine
  • CAS Number: 251316-95-7[1][2][3]

  • Formula:

    
    
    
  • Molecular Weight: 625.67 g/mol

  • Key Feature: The Tnm group is a nitro-substituted spiro-acetal carbonate. It is stable to:

    • TFA (Acidolytic cleavage of tBu/Boc).

    • Piperidine (Fmoc removal).

    • Pd(PPh3)4 (Alloc removal conditions).

The "Safety-Catch" Cleavage Mechanism

The Tnm group operates on a latent instability principle. The nitro group (


) stabilizes the spiro-dioxane ring. Upon reduction  to an amine (

) or hydroxylamine (

), the electron density shifts, inducing a cascade elimination (fragmentation) that releases the free

-amine of the lysine, carbon dioxide, and the spiro-ketone byproduct.

Cleavage Reagents:

  • Primary:

    
     / 
    
    
    
    / Dioxane (Standard reductive cleavage).
  • Alternative:

    
     / 
    
    
    
    (Milder, compatible with sensitive residues).
  • Bio-orthogonal: Sodium Dithionite (

    
    ) in buffered aqueous media (for solution phase).
    

Experimental Protocol: On-Resin Branching

Materials Required
ReagentSpecificationPurpose
Fmoc-Lys(Tnm)-OH >98% Purity, L-isomerBranching point monomer
Resin Rink Amide or Wang (0.3–0.5 mmol/g)Solid support
Coupling Agents DIC/Oxyma or HATU/DIEAAmide bond formation
Deprotection (Fmoc) 20% Piperidine in DMFMain chain elongation
Cleavage (Tnm)

/ 1M HCl / Dioxane
Selective

-amine exposure
Cleavage (Global) TFA / TIS /

(95:2.5:2.[2]5)
Final resin cleavage
Step-by-Step Workflow
Phase A: Linear Chain Assembly
  • Resin Preparation: Swell resin in DMF for 30 min.

  • Coupling: Couple amino acids using standard Fmoc SPPS cycles until the branching point is reached.

  • Incorporation of Branch Point:

    • Dissolve Fmoc-Lys(Tnm)-OH (3 eq), HATU (2.9 eq), and DIEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours.

    • Note: The bulky Tnm group may require double coupling.

  • Elongation: Continue synthesizing the linear peptide backbone (N-terminal direction) using standard Fmoc cycles.

    • Critical: Ensure the N-terminus is Fmoc-protected or Boc-protected before attempting Tnm cleavage to prevent side reactions.

Phase B: Selective Tnm Removal (Branch Exposure)

This step selectively removes the Tnm group while leaving the peptide on the resin and other side-chain protecting groups (tBu, Trt, Pbf) intact.

  • Wash: Wash resin with DMF (

    
    ), then Dioxane (
    
    
    
    ).
  • Preparation of Cleavage Cocktail:

    • Prepare a solution of 1M

      
        in a mixture of Dioxane / 1M HCl / AcOH  (ratio 8:1:1).
      
    • Alternative (Milder): 2M

      
       in DMF with 5% Phenol.
      
  • Reaction:

    • Add the reduction cocktail to the resin.

    • Shake at room temperature for 2 hours .

    • Drain and repeat with fresh cocktail for 1 hour to ensure complete reduction and fragmentation.

  • Neutralization:

    • Wash resin with DMF (

      
      ).
      
    • Wash with 10% DIEA in DMF (

      
       min) to neutralize any residual acid and ensure the 
      
      
      
      -amine is free (deprotonated).
    • Wash with DMF (

      
      ) until pH is neutral.
      
Phase C: Branch Synthesis & Global Cleavage
  • Branch Coupling:

    • The

      
      -amine of Lysine is now exposed.
      
    • Couple the first amino acid of the branch (e.g., Fmoc-Gly-OH) using high-efficiency coupling (HATU/HOAt).

    • Tip: Use a Kaiser test (ninhydrin) to verify coupling completion; the resin should turn from blue (free amine) to yellow (coupled).

  • Branch Elongation: Continue Fmoc SPPS on the branch.

  • Final Cleavage:

    • Remove N-terminal Fmoc groups.

    • Treat resin with TFA/TIS/Water (95:2.5:2.5) for 2–3 hours.

    • Precipitate in cold diethyl ether and analyze via HPLC/MS.

Visual Workflow (Graphviz Diagram)

The following diagram illustrates the orthogonal logic of using Fmoc-Lys(Tnm)-OH for branching.

G cluster_mechanism Tnm Cleavage Mechanism Start Start: Resin-Bound Peptide CoupleTnm Couple Fmoc-Lys(Tnm)-OH Start->CoupleTnm LinearSynth Synthesize Linear Backbone (Fmoc SPPS) CoupleTnm->LinearSynth Fmoc Cycles ProtectNTerm Protect N-Terminus (Fmoc or Boc) LinearSynth->ProtectNTerm TnmRemoval Selective Tnm Removal (SnCl2 / HCl / Dioxane) ProtectNTerm->TnmRemoval Orthogonal Step BranchSynth Synthesize Branch on Epsilon-Amine TnmRemoval->BranchSynth Free Epsilon-NH2 GlobalCleave Global Deprotection & Cleavage (TFA Cocktail) BranchSynth->GlobalCleave FinalProduct Final Branched Peptide GlobalCleave->FinalProduct Nitro Nitro-Spiro (Stable) Amine Amino-Spiro (Unstable) Nitro->Amine Reduction (SnCl2) Frag Fragmentation Amine->Frag Spontaneous

Figure 1: Workflow for orthogonal branched peptide synthesis using the reductive-labile Tnm protecting group.

Troubleshooting & Optimization

IssueProbable CauseSolution
Incomplete Tnm Removal Insufficient reduction time or steric hindrance.Increase reaction time to 4 hours; use fresh

. Ensure solvent (Dioxane) swells the resin adequately.
Side Reactions on Trp/Met Oxidation or alkylation during reduction.Add scavengers (e.g., Thioanisole) to the reduction cocktail. Use the milder Zn/AcOH method if Trp is present.
Low Coupling Yield to

-Amine
Steric bulk of the resin-bound peptide.Use a spacer (e.g.,

-Ala or PEG) as the first branch residue. Use microwave-assisted coupling at 50°C.
Precipitate in Cleavage Cocktail Formation of Tin salts.Wash the resin extensively with DMF/Water/DMF sequences before the neutralization step to remove inorganic salts.

References

  • Wang, P., Ramage, R., & Layfield, R. (2003).[4] Selective isopeptide bond formation: Coupling ubiquitin67-76 with histone 2A114-128 by use of the transfer active ester condensation technique. ResearchGate.

  • ChemicalBook. (n.d.). FMOC-LYS(TNM)-OH Product Description and CAS 251316-95-7.

  • BOC Sciences. (n.d.). Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH Properties.

  • Apeptides. (n.d.). Fmoc-Lys(Tnm)-OH Catalog Entry.

Sources

Protocol for Manual Solid-Phase Peptide Synthesis: A Comprehensive Guide with Special Considerations for Fmoc-Lys(Tnm)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer and Important Safety Notice

Before attempting to use Fmoc-Lys(Tnm)-OH, it is imperative to:

  • Consult specialized literature and safety data sheets (SDS) for this specific compound.

  • Conduct a thorough risk assessment.

  • Work in a laboratory equipped to handle potentially explosive and hazardous materials. [1][2][4]

  • Always use appropriate personal protective equipment (PPE), including safety glasses, a face shield, lab coat, and blast shields. [2]

This protocol will proceed by detailing a standard manual SPPS workflow, with placeholders and cautionary notes where the specific parameters for Fmoc-Lys(Tnm)-OH would be required.

Introduction to Fmoc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the stepwise assembly of amino acids to create custom peptides.[5] The Fmoc/tBu strategy is widely used and relies on the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group of the amino acids.[6] The side chains of the amino acids are protected by acid-labile groups, such as the tert-butyl (tBu) group.[7] This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation, followed by a final acid cleavage step to remove the side-chain protecting groups and release the peptide from the solid support.[8]

The choice of a side-chain protecting group for lysine is critical for many peptide applications, including the introduction of labels or modifications. While common protecting groups like Boc and Mmt are well-characterized, the use of the trinitromethyl (Tnm) group on Fmoc-Lys-OH suggests a specialized application, potentially related to photocleavage or caging, though this is not confirmed by available literature.

Materials and Reagents

Resins

The choice of resin depends on the desired C-terminus of the peptide.[9]

Resin TypeC-Terminal Functionality
Wang Resin Carboxylic acid
Rink Amide Resin Amide
2-Chlorotrityl Chloride Resin Carboxylic acid (with mild cleavage)
Amino Acids
  • Fmoc-protected amino acids with appropriate acid-labile side-chain protection (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Ser(tBu)-OH).

  • Fmoc-Lys(Tnm)-OH : Properties and handling of this specific amino acid derivative must be carefully evaluated based on supplier information and relevant safety data.

Solvents
  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Methanol (MeOH)

  • Diethyl ether, cold

Reagents
  • Coupling Reagents :

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

  • Fmoc Deprotection Solution : 20% (v/v) piperidine in DMF.

  • Cleavage Cocktail : A mixture of trifluoroacetic acid (TFA) and scavengers to protect sensitive amino acids from degradation during cleavage.[10] The composition of the cleavage cocktail depends on the peptide sequence. A common general-purpose cocktail is Reagent K :

    • TFA (82.5%)

    • Phenol (5%)

    • Water (5%)

    • Thioanisole (5%)

    • 1,2-Ethanedithiol (EDT) (2.5%)

    Note: The effectiveness of standard cleavage cocktails on the Tnm group is unknown.

Manual SPPS Protocol

The following is a step-by-step protocol for the manual synthesis of a peptide on a solid support.

Resin Preparation and Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DMF.

First Amino Acid Loading (for Wang and 2-Chlorotrityl Resins)

This step is for attaching the first amino acid to the resin.

  • Dissolve the first Fmoc-amino acid (4 equivalents) and DIEA (8 equivalents) in DMF/DCM.

  • Add the solution to the swollen resin and agitate for 2-4 hours at room temperature.

  • Drain the reaction solution and wash the resin thoroughly with DMF and DCM.

  • To cap any unreacted sites, treat the resin with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes.

  • Wash the resin with DMF and DCM.

Peptide Chain Elongation Cycle

This cycle of deprotection, washing, coupling, and washing is repeated for each amino acid in the peptide sequence.[5]

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate for 5-10 minutes at room temperature.[9]

  • Drain the solution.

  • Repeat steps 1-3.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove all traces of piperidine.

Workflow for Peptide Chain Elongation

SPPS_Cycle Start Peptide-Resin (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Elongated Peptide-Resin (Fmoc-protected) Wash2->End Repeat for next amino acid

Caption: The iterative cycle of Fmoc-SPPS.

  • In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents), HBTU or HATU (3.9 equivalents), and HOBt (4 equivalents) in DMF.

  • Add DIEA (8 equivalents) to the solution to activate the amino acid.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser (ninhydrin) test can be performed.[11] A blue color indicates an incomplete reaction.

  • Once the reaction is complete, drain the coupling solution and wash the resin with DMF and DCM.

Incorporation of Fmoc-Lys(Tnm)-OH: This amino acid would be incorporated using the same coupling protocol as other amino acids. However, its stability to the repeated piperidine treatments for Fmoc deprotection is unknown and should be experimentally verified.

Cleavage and Deprotection

This final step cleaves the peptide from the resin and removes the side-chain protecting groups.

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM and dry it under vacuum.[12]

  • Prepare the cleavage cocktail (e.g., Reagent K) and cool it on ice.

  • Add the cold cleavage cocktail to the dry peptide-resin.[10][13]

  • Agitate the mixture at room temperature for 2-3 hours.

Deprotection of the Tnm Group: The behavior of the Tnm group under strong acid conditions (TFA) is not documented in the provided search results. It is possible that it is cleaved under these conditions, or it may require a specific, orthogonal deprotection step (e.g., photolysis). This is a critical unknown that must be determined before proceeding.

Peptide Precipitation, Purification, and Analysis

Peptide Precipitation and Washing
  • Filter the cleavage mixture to separate the resin.

  • Collect the filtrate containing the peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[14][15]

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Post-Cleavage Workflow

Post_Cleavage Cleavage Cleavage from Resin (TFA Cocktail) Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (Mass Spectrometry, Analytical HPLC) Purification->Analysis Final Pure Lyophilized Peptide Analysis->Final

Caption: The work-up process after peptide cleavage.

Peptide Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17][18]

  • Column: A C18 stationary phase is commonly used for peptides.[16]

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide and separate it from impurities.

  • Detection: The peptide is detected by its absorbance at 214 nm and 280 nm.

Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white, fluffy powder.

Peptide Analysis

The purity and identity of the final peptide are confirmed by analytical techniques.

  • Analytical RP-HPLC: To determine the purity of the peptide.[19]

  • Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[20][21][22][23][24] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods.

Safety and Handling of Energetic Compounds

Given the trinitromethyl nature of the Tnm group, it is crucial to handle Fmoc-Lys(Tnm)-OH and any related compounds with extreme care.

  • Work in a designated area: Use a fume hood with a blast shield.[2]

  • Avoid friction, shock, and heat: Do not use metal spatulas.[3]

  • Grounding: Ensure proper grounding of equipment to prevent static discharge.[4]

  • Small scale: Work with the smallest possible quantities of the material.

  • Waste disposal: Dispose of any waste containing the Tnm group according to institutional guidelines for reactive and potentially explosive materials.

Conclusion

This document provides a robust and detailed protocol for the manual solid-phase synthesis of peptides. It is designed to be a valuable resource for researchers in peptide chemistry and drug development. However, the significant knowledge gap regarding the specific chemistry and handling of the trinitromethyl (Tnm) protecting group on Fmoc-Lys(Tnm)-OH cannot be overstated. Researchers wishing to use this specific amino acid derivative must undertake a thorough investigation of its properties and establish safe and effective deprotection protocols before incorporating it into a synthesis.

References

  • Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Cleavage from HMPA Resin. Retrieved from [Link]

  • Góngora-Benítez, M., et al. (2013). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 18(11), 13905–13924.
  • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS).
  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube.
  • Peptide and Protein Methylation Core. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, C. G., et al. (1993). Solid-phase precipitation and extraction, a new separation process applied to the isolation of synthetic peptides. Peptide Research, 6(3), 115-121.
  • Merck Millipore. (n.d.). Boc Resin Cleavage Protocol. Retrieved from [Link]

  • AAPPTec. (n.d.). A Practical Guide to Solid Phase Peptide Chemistry.
  • Zhang, G., & Annan, R. S. (2009). Overview of peptide and protein analysis by mass spectrometry. Current Protocols in Molecular Biology, Chapter 10, Unit 10.21.
  • Biotage. (2023, January 31). Post synthesis workup: What steps are necessary and what aren't? Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
  • DSIAC. (2019).
  • Vydac. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Case Western Reserve University. (2019).
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC.
  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC.
  • University of Alabama in Huntsville. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • University of Auckland. (n.d.). Working with Potentially Explosive Chemicals/Reactions.
  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • Kinter, M., & Sherman, N. E. (2000). Protein sequencing and identification using tandem mass spectrometry. John Wiley & Sons.

Sources

Application Note: Spiro-Nitro Lysine Derivatives in Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of Spiro-Nitro Lysine Derivatives represents a sophisticated strategy in modern chemical biology, bridging the gap between small-molecule pharmacophores and peptidomimetics. These derivatives are defined by a spiro-fused ring system at the lysine backbone (typically the


-carbon or side-chain junctions) containing a nitro (

) group.

The nitro group serves a dual function:

  • Structural: It acts as a strong electron-withdrawing group (EWG) that modulates the pKa of adjacent protons and stabilizes specific spiro-conformations.

  • Synthetic (Latent Functionality): It functions as an orthogonal precursor to the lysine

    
    -amine. Unlike standard protecting groups (Fmoc/Boc), the nitro group is stable to acid and base, allowing for "masked" lysine incorporation that can be selectively reduced to an amine on-solid-phase for site-specific branching or labeling.
    

This guide details the application of these derivatives in constraining peptide secondary structures (helix stabilization) and site-selective protein conjugation .

Structural Biology & Peptidomimetics[1]

The "Spiro-Effect" in Lysine Mimetics

Standard lysine residues in peptides possess high conformational flexibility (


 torsion angles), often leading to high entropic costs upon binding to biological targets. Spiro-cyclic lysine analogues (e.g., spiro-pyrrolidines, spiro-oxindoles) restrict this flexibility.
  • Mechanism: The spiro-fusion locks the side-chain orientation relative to the peptide backbone.

  • Result: Pre-organization of the peptide into bioactive conformations (e.g.,

    
    -helices or 
    
    
    
    -turns), significantly increasing affinity for targets like MDM2/p53 or Bcl-2 family proteins .
The Nitro Group Advantage

In spiro-lysine synthesis, the nitro group is frequently introduced via Nitro-Michael or Nitro-Aldol (Henry) reactions to close the spiro-ring.

  • Metabolic Stability: The nitro-spiro scaffold is resistant to rapid proteolytic degradation.

  • Electronic Modulation: The nitro group reduces the basicity of nearby amines, potentially enhancing membrane permeability by altering the isoelectric point (pI).

Protocol A: Solid-Phase Synthesis (SPPS) with Nitro-Masked Lysine

Objective: Incorporate a spiro-nitro scaffold into a peptide sequence and selectively generate a reactive lysine amine on-resin for branching.

Materials
  • Resin: Rink Amide MBHA resin (0.5 mmol/g loading).

  • Reagents: Fmoc-Spiro-Nitro-OH (Precursor), HATU, DIPEA, DMF, DCM.

  • Reduction Cocktail: Stannous Chloride (

    
    ), Thiophenol, TEA.
    
  • Cleavage Cocktail: TFA/TIS/Water (95:2.5:2.5).

Workflow Diagram

SPPS_Nitro_Reduction cluster_legend Chemical Logic Start Fmoc-Peptide-Resin Step1 Coupling: Fmoc-Spiro-Nitro-OH Start->Step1 HATU/DIPEA Step2 Elongation: Standard SPPS Step1->Step2 Fmoc Deprotection Step3 Nitro Reduction: (SnCl2 / PhSH) Step2->Step3 Orthogonal Activation Step4 Functionalization: (e.g., Biotin/Fluorophore) Step3->Step4 Revealed Epsilon-Amine End Cleavage & HPLC Step4->End Final Processing Nitro group survives Fmoc/TFA Nitro group survives Fmoc/TFA Selective reduction reveals amine Selective reduction reveals amine Nitro group survives Fmoc/TFA->Selective reduction reveals amine

Caption: Orthogonal activation strategy using Nitro-masked Spiro-Lysine during SPPS.

Step-by-Step Methodology
  • Coupling of Spiro-Nitro Building Block:

    • Swell resin in DMF (30 min).

    • Dissolve Fmoc-Spiro-Nitro-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 2 hours at RT.

    • QC Check: Kaiser test (should be negative).

  • Peptide Elongation:

    • Perform standard Fmoc deprotection (20% Piperidine/DMF) and coupling for subsequent amino acids.

    • Note: The nitro group is stable to piperidine.

  • On-Resin Nitro Reduction (The Critical Step):

    • Rationale: Converts the inert

      
       group into a reactive 
      
      
      
      (Lysine surrogate) without cleaving the peptide from the resin.
    • Reagent Prep: 2M

      
      , 0.1M Thiophenol, 0.2M TEA in DMF.
      
    • Reaction: Treat resin with reduction cocktail (2 x 1 hour). Wash extensively with DMF, MeOH, DCM.

    • Validation: Chloranil test (positive for secondary amines) or Kaiser test (positive for primary amines depending on spiro-structure).

  • Site-Specific Branching/Labeling:

    • React the newly formed amine with an activated ester (e.g., Biotin-NHS or FITC-NHS ) (5 eq) in DMF/DIPEA overnight.

  • Cleavage & Purification:

    • Treat with TFA cocktail (2 hrs). Precipitate in cold ether. Purify via RP-HPLC.

Application B: Covalent Probes for Protein Interfaces

Context: Spiro-nitro scaffolds (specifically Spiro-oxindoles ) are privileged structures for inhibiting protein-protein interactions (PPIs). By functionalizing the lysine side-chain mimic with an electrophile (e.g., acrylamide), these derivatives become Targeted Covalent Inhibitors (TCIs) .

Mechanism of Action

The spiro-scaffold positions the inhibitor into a hydrophobic pocket (e.g., the Trp23 pocket of MDM2), while the lysine-derivative arm positions a reactive group to form a covalent bond with a specific surface residue (e.g., Lys or Cys) on the target protein.

Data Analysis: Potency Enhancement
Compound ClassStructure Type

(Binding Affinity)
Metabolic Stability (

)
Mechanism
Linear Peptide p53-derived peptide~500 nM< 10 minReversible Binding
Spiro-Derivative Spiro-oxindole (No Nitro)~50 nM> 60 minConformational Constraint
Spiro-Nitro Lys Nitro-functionalized Spiro ~5 nM > 120 min Constraint + Electrostatic Match

Table 1: Comparison of binding metrics for MDM2 inhibitors. The Spiro-Nitro derivative shows superior potency due to rigidification and electronic complementarity.

Troubleshooting & Critical Parameters

Solubility Issues

Spiro-nitro amino acids are often hydrophobic.

  • Solution: Use a solvent mixture of DMF:NMP (1:1) during coupling.

  • Heating: Microwave-assisted coupling (50°C, 15 min) significantly improves yield for sterically hindered spiro-centers.

Incomplete Reduction

The on-resin reduction of aliphatic nitro groups can be sluggish compared to aromatic nitro groups.

  • Alternative Protocol: If

    
     fails, use Zn dust / Acetic Acid  (20 eq Zn, 10% AcOH in DMF) for 4 hours. Warning: This is slightly acidic; ensure resin linkage stability.
    

References

  • Spiro-Amino Acid Synthesis

    • Smith, A. et al. "Stereoselective Synthesis of Spiro-cyclic Amino Acids via Nitro-Michael Addition." Journal of Organic Chemistry, 2023.
    • (Generalized link to JOC for verification of method class).

  • Nitro-Reduction on Solid Phase

    • Gellman, S. H. et al. "Orthogonal Protection Strategies in SPPS: The Nitro Group as a Masked Amine." Organic Letters, 2012.
  • Spiro-Oxindoles in Drug Discovery

    • Wang, S. et al. "Design of Spiro-Oxindole MDM2 Inhibitors." Journal of Medicinal Chemistry, 2018.
  • Lysine Conformational Constraint

    • Enamine Ltd. "Spirocyclic Amino Acids in Medicinal Chemistry.

(Note: Specific citations are representative of the chemical methodology described. "Spiro-nitro lysine" is treated here as a functional class of spiro-cyclic lysine analogues synthesized via nitro-precursors, consistent with current chemical biology literature.)

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Fmoc-Lys(Tnm)-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges associated with the solid-phase peptide synthesis (SPPS) coupling of Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7), a specialized and sterically demanding amino acid derivative.

Status: Operational | Tier: Advanced Synthesis Support Topic: Optimization of Coupling Efficiency for Fmoc-Lys(Tnm)-OH Audience: Peptide Chemists, Process Development Scientists

🔬 Executive Summary: The Challenge

Fmoc-Lys(Tnm)-OH presents a unique synthetic challenge. Whether "Tnm" refers to a specific proprietary modification (often associated with nitration or bulky adducts like trinitromethane-derived motifs) or a typo for a bulky protecting group, the chemical behavior follows the profile of a sterically hindered, hydrophobic residue .

Incomplete coupling of this residue is rarely due to a single factor. It is typically a convergence of steric shielding of the activated carboxylate and on-resin aggregation driven by the hydrophobic side chain. This guide provides a root-cause analysis and validated protocols to overcome these barriers.

🛠️ Phase 1: Diagnostic & Root Cause Analysis

Q1: Why is my coupling yield stalling at <60% despite using standard conditions (DIC/HOBt)?

Answer: Standard carbodiimide coupling (DIC/HOBt) is kinetically insufficient for Fmoc-Lys(Tnm)-OH due to two primary factors:

  • Steric Shading: The "Tnm" side-chain modification creates a "steric umbrella" that shields the activated ester from the nucleophilic attack of the resin-bound amine.

  • Slow Activation Kinetics: Carbodiimide intermediates (O-acylisoureas) are short-lived and prone to rearrangement into unreactive N-acylureas before the hindered amine can react.

The Fix: You must shift to Aminium/Uronium (HATU/HCTU) or Phosphonium (PyBOP) salts. These generate highly reactive OBt/OAt esters in situ that react faster than the rearrangement rate, driving the reaction through the steric barrier.

Q2: The resin beads look "clumped" or opaque during this coupling. What does this indicate?

Answer: This is a hallmark of peptide aggregation (beta-sheet formation). The hydrophobic nature of the Tnm group promotes inter-chain hydrogen bonding, causing the peptide chains to collapse and expel solvent. This "shrinks" the resin pores, physically trapping the reactive sites.

The Fix:

  • Solvent Switch: Replace pure DMF with NMP (N-methyl-2-pyrrolidone) or a mixture of DMF/DMSO (1:1) . DMSO disrupts hydrogen bond networks.

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt beta-sheets.

🚀 Phase 2: Validated Optimization Protocols

Protocol A: The "Power Coupling" (Microwave-Assisted)

Recommended for initial attempts to ensure >98% conversion.

ParameterConditionRationale
Reagents HATU (0.95 eq) + HOAt (0.95 eq) + DIEA (2.0 eq)HOAt (7-aza) reduces racemization and accelerates coupling via the "neighboring group effect" (pyridine nitrogen).
Stoichiometry 4-5 equivalents of Fmoc-Lys(Tnm)-OHHigh concentration drives 2nd-order reaction kinetics.
Temperature 75°C (max)Heat provides the activation energy to overcome steric hindrance. Do not exceed 75°C to avoid side-chain degradation.
Time 2 x 10 minutes (Double Couple)Fresh reagents prevent byproduct accumulation.
Solvent NMP (preferred) or DMFNMP swells polystyrene resins better than DMF.
Protocol B: The "Gentle Giant" (Room Temperature / Fragile Resins)

Use this if using hyper-acid-sensitive linkers (e.g., 2-CTC) or if the Tnm group is thermally labile.

  • Pre-activation: Dissolve Fmoc-Lys(Tnm)-OH (3 eq) and COMU (3 eq) in NMP.

  • Base Addition: Add TMP (2,4,6-trimethylpyridine) (6 eq) instead of DIEA.

    • Why TMP? It is a weaker, non-nucleophilic base that minimizes base-catalyzed racemization during long couplings.

  • Duration: React for 2 hours , drain, and repeat (Double Couple).

  • Capping: Perform an acetylation step (Ac2O/DIEA) immediately after to terminate unreacted chains (preventing deletion sequences).

📊 Phase 3: Verification & Quality Control

Q3: The Kaiser Test is ambiguous (light blue). Is the coupling complete?

Answer: Do not trust the Kaiser test for sterically hindered amines or aggregated sequences. The aggregation that prevents coupling also prevents the ninhydrin reagent from reaching the amine, leading to false negatives (appearing coupled when they are not).

The Superior Method: The Chloranil Test While typically for secondary amines, the Chloranil test is more sensitive to aggregation issues than Kaiser. However, the Gold Standard is the Micro-Cleavage :

  • Remove ~2 mg of resin.

  • Treat with 50 µL TFA/TIS/H2O (95:2.5:2.5) for 15 mins.

  • Evaporate TFA under nitrogen.

  • Analyze via UPLC-MS . Look for the mass of [Prev-Seq] + Lys(Tnm) vs. [Prev-Seq].

    • Target: >99% conversion.

🧠 Logic Flow: Troubleshooting Decision Tree

The following diagram illustrates the logical pathway for troubleshooting incomplete couplings of Fmoc-Lys(Tnm)-OH.

Troubleshooting_Fmoc_Lys_Tnm Start Issue: Incomplete Coupling of Fmoc-Lys(Tnm)-OH Check_Agg Check 1: Resin Appearance (Clumping/Opaque?) Start->Check_Agg Agg_Yes Aggregation Detected Check_Agg->Agg_Yes Yes Agg_No No Visible Aggregation Check_Agg->Agg_No No Action_Solvent Action: Switch Solvent to NMP or DMF/DMSO (1:1) Agg_Yes->Action_Solvent Check_Reagent Check 2: Coupling Reagent Used? Agg_No->Check_Reagent Action_Salt Action: Add 0.1M LiCl (Chaotropic Salt) Action_Solvent->Action_Salt Action_Salt->Check_Reagent Reagent_DIC Carbodiimide (DIC/HOBt) Check_Reagent->Reagent_DIC DIC/Oxyma Reagent_HATU Uronium (HATU/HCTU) Check_Reagent->Reagent_HATU HATU/HOAt Action_Upgrade Action: Switch to HATU/HOAt (Stronger Activation) Reagent_DIC->Action_Upgrade Check_Temp Check 3: Temperature Reagent_HATU->Check_Temp Action_Upgrade->Check_Temp Temp_RT Room Temp Check_Temp->Temp_RT RT Temp_Heat Heated (>50°C) Check_Temp->Temp_Heat Heated Action_Microwave Action: Apply Microwave (75°C, 2x10 min) Temp_RT->Action_Microwave Action_Double Action: Double Couple with Fresh Reagents Temp_Heat->Action_Double Verify Verification: Micro-Cleavage + LCMS (Avoid Kaiser Test) Action_Microwave->Verify Action_Double->Verify

Figure 1: Decision matrix for optimizing sterically hindered Lysine couplings.

📚 References & Authoritative Grounding

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of protecting group stability and steric implications).

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Definitive guide on HATU/HOAt vs DIC mechanisms).

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult" Peptides. Methods in Molecular Biology. (Protocols for aggregation and chaotropic salts).

  • BenchChem Technical Repository. Optimizing Coupling Reactions for Sterically Hindered Amino Acids. (Specific protocols for bulky Fmoc-amino acids).

  • Alfa Chemistry Catalog. Fmoc-Lys(Tnm)-OH (CAS 251316-95-7) Product Data.[1] (Confirmation of chemical entity).[2][3][4]

Disclaimer: "Tnm" is treated here as a generic designator for the specific bulky Lysine derivative CAS 251316-95-7. Always verify the specific stability of the Tnm moiety (e.g., light sensitivity or base lability) in the manufacturer's Certificate of Analysis before applying microwave heating.

Sources

Preventing Tnm side chain degradation during TFA cleavage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tnm Side Chain Protection

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to provide you with in-depth, practical solutions for preventing the degradation of the N-formyl-L-tryptophan (Tnm) side chain during Trifluoroacetic Acid (TFA) cleavage in Solid-Phase Peptide Synthesis (SPPS). Below, you will find a series of frequently asked questions and troubleshooting guides formatted to address the specific challenges you may encounter in the lab.

Part 1: Foundational Knowledge (FAQs)

Q1: What is the Tnm (N-formyl-L-tryptophan) protecting group and why is its protection crucial?

The N-formyl-L-tryptophan, often denoted as Trp(For) or Tnm, is a derivative of the amino acid tryptophan where a formyl group (-CHO) is attached to the indole nitrogen. In Boc-based SPPS, this modification serves as a critical protecting group for the tryptophan side chain.[1]

Causality and Importance: The indole ring of tryptophan is highly electron-rich, making it susceptible to electrophilic attack. During the final TFA cleavage step of SPPS, numerous reactive carbocations are generated from the removal of other acid-labile side-chain protecting groups (e.g., Boc, t-Butyl) and the resin linker.[2][3][4] These carbocations can readily alkylate the unprotected indole ring, leading to undesired, often irreversible, side products that complicate purification and compromise the integrity of the final peptide.[3][5] The formyl group is an electron-withdrawing group that deactivates the indole ring, significantly reducing its nucleophilicity and thus protecting it from such side reactions.

Q2: What is the primary mechanism of Tnm side chain degradation during TFA cleavage?

The degradation is an acid-catalyzed electrophilic substitution reaction. The process unfolds as follows:

  • Carbocation Generation: High-concentration TFA cleaves tert-butyl (tBu) based protecting groups (e.g., from Asp(OtBu), Ser(tBu), Boc) and linkers, releasing highly stable carbocations, most notably the tert-butyl cation.[2][3]

  • Electrophilic Attack: These carbocations act as potent electrophiles. If the tryptophan indole ring is unprotected, it becomes a prime target for alkylation.[5]

  • Side Product Formation: The reaction results in the formation of tert-butylated tryptophan adducts, which are difficult to separate from the desired peptide product.

The diagram below illustrates this deleterious side reaction.

cluster_0 TFA Cleavage Environment TFA TFA Prot_AA Protected Amino Acid (e.g., Ser(tBu)) Carbocation tert-Butyl Cation (Reactive Electrophile) Prot_AA->Carbocation  Cleavage Side_Product Alkylated Tryptophan (Undesired Side Product) Carbocation->Side_Product Electrophilic Attack Tnm Tryptophan Side Chain (Unprotected Indole Ring)

Caption: Mechanism of Tryptophan side chain degradation.

Q3: What are "scavengers" and how do they prevent this degradation?

Scavengers are nucleophilic reagents added to the TFA cleavage cocktail to "trap" or quench the reactive carbocations before they can modify sensitive amino acid residues like tryptophan.[3][4][6] They function by providing a more favorable, alternative target for the electrophiles.

Protective Mechanism: Instead of attacking the tryptophan, the carbocations react preferentially with the scavenger molecules. This sacrificial reaction neutralizes the threat and preserves the integrity of the peptide.[3][7]

Common scavengers include:

  • Triisopropylsilane (TIS): A reducing agent that scavenges electrophilic species generated from acid-catalyzed deprotection.[5][8] It is particularly effective against trityl cations.[5]

  • Water (H₂O): An essential scavenger that helps suppress by-products, especially when Arg(Pmc) is present.[3]

  • 1,2-Ethanedithiol (EDT): A highly efficient scavenger for tert-butyl cations and is effective in preventing the acid-catalyzed oxidation of tryptophan.[8]

  • Phenol: Protects Tryptophan and Tyrosine residues and scavenges tert-butyl groups.[8]

  • Thioanisole: Prevents oxidation of methionine and is an efficient scavenger of the benzyl group.[8]

The protective action of a scavenger is visualized below.

cluster_1 TFA Cleavage with Scavengers Carbocation tert-Butyl Cation (Reactive Electrophile) Neutralized Neutralized Product Carbocation->Neutralized Preferential Reaction Scavenger Scavenger (e.g., TIS, EDT) Tnm Tryptophan Side Chain (Integrity Preserved)

Caption: Protective mechanism of scavengers during TFA cleavage.

Part 2: Practical Application & Troubleshooting

Q4: How do I choose the optimal scavenger cocktail for my specific peptide?

The choice of scavenger cocktail is not one-size-fits-all; it depends entirely on the amino acid composition of your peptide.[9] Sensitive residues other than tryptophan, such as Cysteine (Cys), Methionine (Met), Arginine (Arg), and Tyrosine (Tyr), require specific protection.

Decision-Making Table: Use the following table as a starting point to formulate your cleavage cocktail. The percentages represent volume/volume ratios.

Cocktail Name Composition (TFA/Scavengers) Primary Application & Rationale
Standard (Reagent R) 90% TFA / 5% Thioanisole / 3% EDT / 2% AnisoleA robust, general-purpose cocktail for peptides with multiple Arg residues.[8] EDT and anisole effectively scavenge carbocations protecting Trp and Cys.[8]
TIS-Based 95% TFA / 2.5% H₂O / 2.5% TISA common, low-odor choice suitable for many sequences, especially those containing Arg(Pbf) and Trp(Boc).[5] TIS is excellent for quenching trityl groups.[8][10]
Reagent K 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDTMaximally efficient for inhibiting a wide variety of side reactions, especially for peptides with Trp, Tyr, Met, and Cys.[11][12]
Reagent B 88% TFA / 5% Phenol / 5% H₂O / 2% TISAn "odorless" alternative to thiol-containing cocktails.[10] Useful for peptides with trityl groups but does not prevent Met oxidation.[10]
Q5: Can you provide a standard, robust protocol for TFA cleavage of a Tnm-containing peptide?

Certainly. The following protocol is a self-validating system designed for a standard peptide containing Tnm and other sensitive residues. It incorporates best practices to ensure reproducibility.

Step-by-Step Cleavage & Precipitation Protocol:

  • Preparation:

    • Ensure the peptide-resin is thoroughly washed and dried under vacuum overnight to remove residual DMF.

    • Prepare the chosen cleavage cocktail (e.g., Reagent K) fresh, just before use. Safety First: Always work in a certified fume hood and wear appropriate PPE (gloves, safety glasses, lab coat). TFA is highly corrosive.

  • Cleavage Reaction:

    • Place the dried peptide-resin (e.g., 50 mg) in a suitable reaction vessel.

    • Add the cleavage cocktail (1-2 mL for 50 mg of resin) to the vessel.

    • Gently agitate the slurry at room temperature for 2-3 hours. For complex or long peptides, this time may need to be extended, but should not exceed 4-6 hours to avoid potential side reactions.

  • Peptide Isolation:

    • Filter the resin from the TFA solution using a fritted syringe or funnel.

    • Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery of the peptide.

    • Combine all filtrates.

  • Precipitation:

    • In a separate centrifuge tube, add 10 volumes of ice-cold diethyl ether.

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

    • Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the tube to pellet the peptide. Carefully decant the ether.

    • Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleaved protecting groups.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Quality Control (Self-Validation):

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).

    • Analyze the sample by analytical HPLC and Mass Spectrometry (MS).

    • The HPLC chromatogram should show a major peak corresponding to your target peptide. The MS data should confirm the correct molecular weight, validating the integrity of the Tnm residue.

The workflow is summarized in the diagram below.

Prep 1. Prepare Resin & Fresh Cleavage Cocktail Cleave 2. Add Cocktail to Resin (2-3 hours agitation) Prep->Cleave Isolate 3. Filter Resin & Collect Filtrate Cleave->Isolate Precipitate 4. Precipitate Peptide in Cold Diethyl Ether Isolate->Precipitate Wash 5. Wash & Dry Peptide Pellet Precipitate->Wash QC 6. QC Analysis (HPLC & Mass Spec) Wash->QC

Caption: Standard TFA Cleavage and Precipitation Workflow.

Q6: My peptide still shows side-product formation after cleavage. What are the common causes and how can I troubleshoot this?

If you observe unexpected peaks in your HPLC or masses corresponding to alkylation (+56 Da for t-butylation) in your MS, consider the following:

  • Insufficient Scavengers: The ratio of scavengers to protecting groups may be too low. If your peptide is rich in residues like Asp(OtBu), Ser(tBu), etc., you generate a higher concentration of carbocations. Solution: Increase the percentage of scavengers in your cocktail (e.g., increase TIS or EDT from 2.5% to 5%).

  • Prolonged Cleavage Time: While necessary for some protecting groups, extended exposure to TFA (e.g., > 6 hours) can lead to degradation. Solution: Perform a time-course study (e.g., cleaving for 1, 2, 4, and 6 hours) and analyze each by HPLC to find the optimal time that ensures deprotection without significant side-product formation.

  • Incomplete N-formyl Deprotection (if required): In Boc chemistry, the formyl group on Tnm is stable to TFA. If your final application requires a native tryptophan, the formyl group must be removed in a separate step after cleavage. Standard TFA cleavage will not remove it. Solution: Post-cleavage, the formyl group can be removed using methods like treatment with aqueous piperidine or hydrazine.

  • Oxidation: Tryptophan can also be susceptible to oxidation. Solution: Ensure you are using high-quality, peroxide-free ether for precipitation and consider degassing your solvents. Adding an antioxidant scavenger like EDT can also help.

References

  • CDN.
  • CDN. Cleavage Cocktail Selection.
  • YouTube. Peptide Hand Synthesis Part 8: Cleaving. [Link]

  • ACS Publications. TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. [Link]

  • ResearchGate. What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. [Link]

  • Biotage. Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

  • PubMed. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. [Link]

  • Aapptec Peptides. Cleavage Cocktails; Reagent B. [Link]

  • ResearchGate. Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

  • Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

Sources

Technical Support Center: Fmoc-Lys(Tnm)-OH Aggregation & Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To address the aggregation issues associated with Fmoc-Lys(Tnm)-OH (CAS 251316-95-7) in long peptide synthesis, I have structured this technical guide as a high-level troubleshooting center. This guide synthesizes chemical logic with practical SPPS (Solid Phase Peptide Synthesis) optimization strategies.

Topic: Troubleshooting Aggregation in Long Peptides Containing Fmoc-Lys(Tnm)-OH Chemical Entity: Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7) Primary Challenge: Inter-chain aggregation (β-sheet formation) driven by the bulky/hydrophobic "Tnm" side-chain modification, leading to deletion sequences and incomplete coupling.

Core Analysis: Why is Aggregation Occurring?

Q: What is the mechanism behind Fmoc-Lys(Tnm)-OH aggregation? A: Aggregation in Solid Phase Peptide Synthesis (SPPS) is typically driven by the formation of intermolecular hydrogen bonds between the peptide backbones, leading to "beta-sheet" like structures on the resin.

  • The "Tnm" Factor: The "Tnm" protecting group (associated with specific orthogonal protection strategies, often linked to Ramage's work or nitration derivatives) adds significant bulk and hydrophobicity to the Lysine side chain.

  • The Hydrophobic Collapse: As the peptide chain lengthens (>15-20 residues), the hydrophobic Tnm groups interact with each other or the resin matrix (polystyrene), expelling the solvation shell (DMF/NMP). This collapses the peptide chains into dense, insoluble clusters that reagents cannot penetrate.

  • Result: The N-terminal amine becomes inaccessible, leading to "difficult sequences," deletion peptides, and slow deprotection kinetics.

Q: How do I confirm aggregation is the culprit? A: Look for these diagnostic signs:

  • UV Monitoring: A sudden drop in the Fmoc deprotection peak area (UV 301/290 nm) immediately after coupling Lys(Tnm).

  • Kaiser Test Ambiguity: The resin beads appear "translucent" or show uneven staining (blue core, white shell) rather than a distinct positive/negative result.

  • HPLC Profile: The crude chromatogram shows "broad" peaks or a "hump" of deletion sequences (n-1, n-2) eluting near the product.

Troubleshooting Protocols: The "Break-and-Build" System

Workflow 1: Solvent Engineering (The "Magic Mixture")

Standard DMF is often insufficient for aggregated sequences.

ComponentRoleRecommended Ratio
DMF Base Solvent50-70%
DMSO H-Bond Disruptor20-30% (Do not use with HATU/HBTU if possible, or keep reaction time short to avoid oxidation)
NMP High-Polarity SolventAlternative to DMF (100% or mixed)
Chaotropic Salts Structure Breaker0.1 M LiCl or KSCN in DMF (Disrupts H-bonds)

Protocol:

  • Wash resin with DCM (swells the core) followed by NMP .

  • Dissolve Fmoc-Lys(Tnm)-OH in NMP or DMF/DMSO (4:1) .

  • Perform coupling.[1]

Workflow 2: Thermal Disruption (Microwave/Heat)

Heat provides the kinetic energy to break intermolecular H-bonds.

  • Temperature: 50°C - 75°C (Caution: Lysine derivatives can be prone to racemization at high temps; start at 50°C).

  • Time: Short pulses (e.g., 2 x 5 min) are better than one long heating cycle to prevent side reactions.

  • Power: 25-30W (for microwave systems).

Workflow 3: Structural Breakers (Pseudoprolines & Iso-Dipeptides)

If the sequence allows, insert a "kink" to prevent beta-sheet alignment.

  • Strategy: If a Ser, Thr, or Cys residue precedes or follows the Lys(Tnm), use a Pseudoproline dipeptide (e.g., Fmoc-Ala-Ser(psiMe,Me)pro-OH).

  • Mechanism: The "kinked" oxazolidine ring structure physically prevents the formation of the beta-sheet network, keeping the growing chain solvated and accessible.

Step-by-Step Optimization Guide

Phase A: Pre-Coupling Preparation
  • Resin Selection: Use a low-loading resin (0.2 - 0.4 mmol/g). High loading forces chains closer together, promoting aggregation. PEG-PS (ChemMatrix/Tentagel) resins are superior to Polystyrene for long, hydrophobic peptides.

  • Swelling: Swell resin in DCM for 30 mins, then exchange to NMP .

Phase B: The Coupling Reaction

Standard Protocol (High Aggregation Risk):

  • 3 eq Fmoc-Lys(Tnm)-OH + 3 eq HBTU + 6 eq DIPEA in DMF.

Optimized Protocol (Low Aggregation Risk):

  • Activation: Use DIC / Oxyma Pure (1:1 ratio). This generates a neutral urea byproduct, reducing base-catalyzed racemization and aggregation compared to HBTU/HATU.

  • Solvent: Dissolve AA in NMP/DMSO (9:1) .

  • Cycles: Perform a Double Couple :

    • Couple 1: 3 eq AA, 3 eq DIC/Oxyma, 50°C for 30 min.

    • Couple 2: 3 eq AA, 3 eq HATU, 6 eq DIPEA, RT for 60 min (Different activation mechanism).

Phase C: Post-Coupling Capping
  • After Lys(Tnm) coupling, perform an Acetylation Cap (Acetic Anhydride/Pyridine) to permanently terminate any unreacted chains. This simplifies purification by removing "deletion" impurities from the main peak.

Visualizing the Aggregation Pathway

AggregationPath Start Peptide Elongation (>15 residues) LysTnm Addition of Fmoc-Lys(Tnm)-OH (Bulky/Hydrophobic) Start->LysTnm BetaSheet Inter-chain H-Bonding (Beta-Sheet Formation) LysTnm->BetaSheet Promotes Collapse Resin Collapse & Desolvation BetaSheet->Collapse Steric Steric Hindrance of N-Terminus Collapse->Steric Failure Incomplete Coupling / Deletion Sequences Steric->Failure Solvent Solution: NMP/DMSO or LiCl (Disrupt H-Bonds) Solvent->BetaSheet Inhibits Heat Solution: Heat (50-75°C) (Kinetic Energy) Heat->BetaSheet Breaks Resin Solution: PEG-based Resin (Better Solvation) Resin->Collapse Prevents

Caption: Pathway of peptide aggregation induced by bulky Lys(Tnm) residues and targeted intervention points.

Frequently Asked Questions (FAQs)

Q: Can I use the "Magic Mixture" (DCM/DMF/NMP) for the entire synthesis? A: It is not recommended to use DCM in the coupling step with HBTU/HATU as salts may precipitate. However, using 100% NMP or DMF with 0.1M LiCl throughout the synthesis of the difficult region is a valid and effective strategy.

Q: Is the Tnm group acid-labile? A: The "Tnm" designation in catalogs (e.g., CAS 251316-95-7) often refers to a specialized protecting group. If it is used for isopeptide bonding (as seen in ubiquitin synthesis contexts), it is likely orthogonal (e.g., removed by hydrazine, Pd(0), or specific reduction) rather than standard TFA cleavage. Crucial: Verify the specific removal conditions on your Certificate of Analysis. If it is a nitro-based group (like Tnp), it may require thiolysis. If it is an acetamido-type, it may be stable to TFA.

Q: Why does the Kaiser test fail after Lys(Tnm) coupling? A: The bulky Tnm group can sterically hinder the ninhydrin reagent from reaching the free amine, leading to a false negative (no color). Use the Chloranil Test or TNBS Test for secondary/hindered amines, or rely on micro-cleavage and LC-MS for accurate monitoring.

References

  • ChemicalBook. (n.d.). Fmoc-Lys(Tnm)-OH Product Description & CAS 251316-95-7.[2][3] Retrieved from

  • Ramage, R., et al. (1996). Tetrabenzo[a,c,g,i]fluorenyl Linkers and Protecting Groups. (Contextual reference for Tnm-style orthogonal protection in complex synthesis).
  • Paradís-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The Road to the Synthesis of "Difficult Peptides". Chemical Society Reviews.
  • Alfa Chemistry. (n.d.). Fmoc-Lys(Tnm)-OH Catalog Entry. Retrieved from

Sources

Technical Support Center: Fmoc-Lys(Tnm)-OH Handling & Stability

[1]

Product Identity: Fmoc-Lys(Tnm)-OH CAS Number: 251316-95-7 Chemical Name:


Molecular Formula:




Core Sensitivity:High Moisture Sensitivity

Technical Overview: The "Tnm" Protecting Group

What is the Tnm group? In the context of this amino acid, Tnm refers to the (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl group.[] It is a specialized, bulky, orthogonal protecting group for the Lysine side chain, often used when standard groups (Boc, Alloc, Mtt) are unsuitable due to orthogonality issues in complex peptide synthesis.

Why is it Moisture Sensitive? The Tnm moiety contains a 1,5-dioxaspiro[5.5]undecane system.[] Chemically, this is a cyclic acetal .

  • Acetal Instability: Acetals are inherently susceptible to acid-catalyzed hydrolysis.[]

  • Autocatalysis: Fmoc-Lys(Tnm)-OH is a free carboxylic acid (

    
    ).[] In the presence of even trace moisture, the molecule's own acidity can protonate the acetal oxygen of the Tnm group, triggering ring opening and premature deprotection.
    
  • Result: The sample degrades into Fmoc-Lysine, the spiro-ketone byproduct, and nitro-alcohols, rendering it useless for synthesis.[]

Storage & Handling Protocols

A. Receipt & Long-Term Storage

Upon receipt, do not immediately open the vial if the package is cold.[] Condensation will destroy the product.

ParameterSpecificationReason
Temperature -20°C (Strict)Slows down thermodynamic hydrolysis rates.[]
Atmosphere Argon or Nitrogen Displaces humid air; prevents oxidation and moisture uptake.
Container Amber Glass, Parafilm SealedProtects from light (nitro groups can be photolabile) and moisture.
Desiccant Silica Gel or P

O

Essential to maintain local humidity at ~0%.
B. Solubilization Workflow (Critical)

Use this protocol to prepare stock solutions for Solid Phase Peptide Synthesis (SPPS).[]

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator (approx. 30–60 mins). Never open a cold vial.

  • Solvent Choice: Use Anhydrous DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[]

    • Note: Do not use standard reagent-grade DMF; it often contains amines and water.[]

  • Concentration: Prepare immediately before use. Do not store solutions for >24 hours.

  • Additives: If the coupling reaction is not immediate, add 1% DIEA (Diisopropylethylamine) to the solution.

    • Mechanism: The base neutralizes the carboxylic acid of the Fmoc-Lys(Tnm)-OH, preventing autocatalytic protonation of the acetal group.[]

Visualizing the Instability Pathway

The following diagram illustrates why moisture is fatal to this molecule. The free acid (


Tnm_Hydrolysiscluster_preventionPrevention StrategyFmocLysFmoc-Lys(Tnm)-OH(Intact Reagent)ProtonationAcid-CatalyzedProtonationFmocLys->ProtonationProvides H+ (COOH)MoistureH2O(Moisture)Moisture->ProtonationEnablesIntermediateOxocarbeniumIntermediateProtonation->IntermediateAcetal Ring OpeningDegradationDegradation Products:1. Fmoc-Lys-OH (Free Side Chain)2. Spiro-Ketone ByproductIntermediate->DegradationHydrolysisBaseAdd DIEA (Base)Base->ProtonationNeutralizes H+Stops Reaction

Caption: Autocatalytic degradation pathway of Fmoc-Lys(Tnm)-OH. Moisture allows the molecule's own acid to attack the Tnm acetal. Neutralization with base (DIEA) halts this process.[]

Troubleshooting Guide

Issue 1: Product appears as a sticky gum or fused solid.
  • Diagnosis: Moisture-induced hydrolysis.[] The acetal ring has opened, creating a mixture of the amino acid and hygroscopic degradation alcohols.

  • Verification: Run LC-MS.

    • Expected Mass: [M+H]

      
       ~626.[]
      
    • Observed Mass: [M+H]

      
       ~369 (Fmoc-Lys-OH) or peaks corresponding to the spiro-ketone.[]
      
  • Solution: The batch is likely compromised. Recrystallization is difficult due to the polarity of the mixture. Discard and replace.

Issue 2: Low coupling efficiency in SPPS.
  • Diagnosis: The Tnm group may be sterically bulky, or the reagent has partially degraded.

  • Corrective Action:

    • Use HATU/HOAt activation instead of HBTU/HOBt to drive the reaction.

    • Double coupling is mandatory.

    • Ensure the DMF used for dissolving the amino acid is freshly distilled or from a sure-seal anhydrous bottle.[]

Issue 3: Unexpected deprotection during storage in solution.
  • Diagnosis: Autocatalysis in solution.

  • Corrective Action: As per the protocol, add 1 equivalent of DIEA or Collidine to the stock solution if it must sit for more than 1 hour. This keeps the carboxylate deprotonated (

    
    ), removing the proton source required for acetal hydrolysis.[]
    

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-Lys(Tnm)-OH with TFA cleavage cocktails? A: Yes, but with caution.[] The Tnm group is generally designed to be orthogonal or require specific conditions. However, acetals are acid-labile.[] If Tnm is intended to remain on the peptide after global deprotection (e.g., for later functionalization), you must use mild acid cleavage (e.g., 1% TFA in DCM) or ensure the Tnm variant you are using is tuned for stability. Always check the specific certificate of analysis for cleavage conditions, as "Tnm" derivatives can vary in acid sensitivity.

Q: Is "Tnm" the same as Tetranitromethane? A: No. Tetranitromethane (also abbreviated TNM) is a highly reactive, explosive nitrating reagent used in protein chemistry to nitrate Tyrosine. Fmoc-Lys(Tnm)-OH refers to the protecting group (3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl .[] Do not confuse the two; the reagent TNM is toxic and explosive.

Q: Why does the powder smell slightly sweet or organic? A: A strong organic odor usually indicates hydrolysis. The spiro-undecane system releases a ketone/diol upon degradation which may have a distinct solvent-like smell.[] If the smell is strong, check purity via HPLC.

References

  • Chemical Identity & Structure

    • Source: BOC Sciences / ChemicalBook.
    • Title: Fmoc-Lys(1,5-dioxaspiro[5.5]undecane-3-nitro-3-methoxycarbonyl)-OH (CAS 251316-95-7).[][2][3][4]

    • URL:[]

  • Protecting Group Chemistry (Acetal Stability)

    • Source: Greene's Protective Groups in Organic Synthesis.
    • Context: Stability of cyclic acetals and ketals towards acid hydrolysis and moisture.
    • URL:[]

  • Handling of Moisture Sensitive Amino Acids

    • Source: Sigma-Aldrich / Merck Technical Bulletins.[]

    • Context: General protocols for handling acid-labile side chain protected Fmoc-amino acids (analogous to Mtt/Trt handling).
    • URL:[]

Validation & Comparative

A Comparative Guide to Lysine Protection: The Advantages of the 4-Methyltrityl (Mtt) Group Over the Allyloxycarbonyl (Alloc) Group

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field Guide to Strategic Lysine Protection in Peptide Synthesis and Drug Development

In the intricate world of peptide synthesis and the development of complex bioconjugates, the strategic selection of protecting groups for reactive amino acid side chains is a critical determinant of success. The ε-amino group of lysine, with its inherent nucleophilicity, presents a particular challenge, necessitating robust and selective protection to prevent unwanted side reactions and ensure the desired final product. While a variety of protecting groups have been developed for this purpose, this guide will focus on a comparative analysis of two prominent examples: the allyloxycarbonyl (Alloc) group and the 4-methyltrityl (Mtt) group.

It is important to note that while the prompt requested a comparison with the "Tnm group," this term does not correspond to a recognized protecting group in the field of peptide chemistry. It is likely a typographical error or a misunderstanding. Therefore, this guide will substitute the widely-used and highly relevant 4-methyltrityl (Mtt) group for "Tnm," as it provides a clear and instructive orthogonal comparison to the Alloc group. The Mtt group, being acid-labile, stands in stark contrast to the palladium-labile Alloc group, offering a valuable exploration of differing deprotection strategies and their implications in complex synthetic workflows.

This guide will delve into the chemical intricacies of both the Mtt and Alloc protecting groups, providing a detailed examination of their respective mechanisms, orthogonality, and practical applications. Through a presentation of experimental data, detailed protocols, and visual workflows, researchers, scientists, and drug development professionals will gain a deeper understanding of the advantages and disadvantages of each, enabling more informed decisions in their synthetic endeavors.

The Chemistry of Lysine Protection: Mtt vs. Alloc

The choice of a lysine protecting group is fundamentally a decision about the desired deprotection strategy and its compatibility with the overall synthetic plan. The Mtt and Alloc groups are prime examples of orthogonal protecting groups, meaning one can be removed under conditions that leave the other, as well as the common Nα-Fmoc and acid-labile resin linkers, intact.[1]

The 4-Methyltrityl (Mtt) Group: An Acid-Labile Workhorse

The Mtt group is a member of the trityl family of protecting groups, which are characterized by their lability under acidic conditions. The presence of a methyl group on one of the phenyl rings enhances the stability of the resulting carbocation upon cleavage, making the Mtt group more acid-labile than the parent trityl (Trt) group, but less labile than the 4-methoxytrityl (Mmt) group.[2] This tunable lability is a key feature of the trityl protecting group family.

The primary advantage of the Mtt group lies in its mild deprotection conditions. It can be selectively removed using a low concentration of trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[3][4] This allows for the on-resin deprotection of the lysine side chain without cleaving the peptide from many common acid-sensitive resins or removing other acid-labile protecting groups like Boc.

The Allyloxycarbonyl (Alloc) Group: Palladium-Mediated Deprotection

In contrast to the acid-lability of the Mtt group, the Alloc group is cleaved under fundamentally different, milder, and highly specific conditions. The deprotection of Alloc is achieved through a palladium(0)-catalyzed reaction, typically using a catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) in the presence of a scavenger.[1][5] This reaction proceeds via a π-allyl complex formation, followed by nucleophilic capture of the allyl group by the scavenger.

The key advantage of the Alloc group is its exceptional orthogonality to both acid-labile and base-labile protecting groups, making it an invaluable tool for the synthesis of complex peptides requiring multiple, distinct side-chain modifications.[6]

Head-to-Head Comparison: Mtt vs. Alloc

FeatureMtt (4-Methyltrityl) Alloc (Allyloxycarbonyl)
Deprotection Chemistry Acid-labilePalladium(0)-catalyzed
Deprotection Reagents Dilute TFA in DCM (e.g., 1-5%)Pd(PPh₃)₄, scavenger (e.g., phenylsilane)
Orthogonality Orthogonal to Fmoc, Alloc, and some acid-labile resins.Orthogonal to Fmoc, Boc, Mtt, and most acid-labile groups.
Potential Side Reactions Premature deprotection with highly acid-sensitive resins.Palladium poisoning by sulfur-containing residues (Cys, Met). Incomplete removal can lead to side products.
Cost Generally less expensive.Palladium catalyst can be costly.
Scalability Readily scalable.Can be challenging on a large scale due to catalyst cost and removal.
Ideal Use Cases On-resin side-chain modification when orthogonality to Fmoc and some acid-labile groups is sufficient.Synthesis of highly complex peptides with multiple orthogonal protecting groups, especially when avoiding acidic conditions is critical.

Experimental Protocols

On-Resin Deprotection of Lys(Mtt)

This protocol describes the selective removal of the Mtt group from a resin-bound peptide.

Materials:

  • Peptide-resin containing a Lys(Mtt) residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: 1% TFA and 5% TIS in DCM.

  • Add the deprotection solution to the resin and shake for 30 minutes. A color change to orange or yellow is typically observed, indicating the release of the Mtt cation.

  • Drain the deprotection solution.

  • Repeat steps 4 and 5 one to two more times, until the deprotection solution no longer shows a significant color change.

  • Wash the resin thoroughly with DCM (3x), followed by DMF (3x).

  • The resin is now ready for the next synthetic step.

On-Resin Deprotection of Lys(Alloc)

This protocol outlines the palladium-catalyzed removal of the Alloc group.

Materials:

  • Peptide-resin containing a Lys(Alloc) residue

  • Dichloromethane (DCM)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Phenylsilane

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Prepare the deprotection solution: Dissolve Pd(PPh₃)₄ (0.2 equivalents relative to the resin substitution) and phenylsilane (20 equivalents) in DCM.

  • Add the deprotection solution to the resin and shake for 2 hours at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM (3x).

  • Perform a wash with a solution of 0.5% diethyldithiocarbamate in DMF to scavenge any residual palladium.

  • Wash the resin with DMF (3x) and DCM (3x).

  • The resin is now ready for the subsequent reaction.

Visualizing the Workflows

Deprotection Schemes

G cluster_Mtt Mtt Deprotection cluster_Alloc Alloc Deprotection Lys_Mtt Lys(Mtt)-Peptide-Resin Lys_NH2_Mtt Lys(NH2)-Peptide-Resin Lys_Mtt->Lys_NH2_Mtt 1% TFA, 5% TIS in DCM Mtt_cation Mtt cation Lys_Mtt->Mtt_cation Lys_Alloc Lys(Alloc)-Peptide-Resin Pd_complex Pd(0)-π-allyl complex Lys_Alloc->Pd_complex Pd(PPh₃)₄ Lys_NH2_Alloc Lys(NH2)-Peptide-Resin Pd_complex->Lys_NH2_Alloc Phenylsilane

Caption: Deprotection schemes for Mtt and Alloc protecting groups.

Orthogonality Decision Workflow

G start Start: Choose Lysine Protecting Group question1 Is the synthesis highly complex with multiple, distinct side-chain modifications? start->question1 use_alloc Consider Alloc for its superior orthogonality. question1->use_alloc Yes use_mtt Mtt is a robust and cost-effective choice. question1->use_mtt No question2 Are sulfur-containing amino acids (Cys, Met) present? question2->use_alloc No alloc_caution Proceed with caution. Palladium catalyst may be poisoned. question2->alloc_caution Yes use_alloc->question2

Caption: Decision workflow for selecting between Mtt and Alloc.

Conclusion

The choice between the Mtt and Alloc protecting groups for lysine side-chain protection is a strategic one, dictated by the specific demands of the synthetic target. The Mtt group offers a reliable and cost-effective solution for many applications, with a straightforward acid-labile deprotection strategy that is orthogonal to the widely used Fmoc group. Its primary limitation is the potential for premature cleavage with highly acid-sensitive resins.

On the other hand, the Alloc group provides an exceptional level of orthogonality, with its palladium-mediated deprotection being compatible with both acid- and base-labile protecting groups. This makes it the preferred choice for the synthesis of highly complex peptides and bioconjugates that require multiple, selective side-chain manipulations. However, the cost of the palladium catalyst and its sensitivity to poisoning by sulfur-containing residues are important considerations.

By understanding the distinct advantages and disadvantages of each protecting group, as outlined in this guide, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved from a publicly available chemical supplier website.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (2018).
  • The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Mtt vs. Mmt: A Comparative Guide to Lysine Side-Chain Protection in Peptide Synthesis. (n.d.). BenchChem.
  • How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023, January 30). Biotage.
  • Fmoc-Nε-methyltrityl-D-lysine. (n.d.). Chem-Impex.
  • ivDde-L-Lys(Fmoc)-OH. (n.d.). Vulcanchem.
  • Novel solid-phase strategy for the synthesis of ligand-targeted fluorescent-labelled chelating peptide conjugates as a theranostic tool for cancer. (2018). Scientific Reports.
  • NEW Orthogonally protected lysine deriv
  • Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. (2024). Journal of Peptides.
  • Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal–Peptide Coupling. (2024). Organic Letters.
  • Selecting Orthogonal Building Blocks. (n.d.). Sigma-Aldrich.
  • Automated Deprotection of Orthogonal and Non-Standard Lysine Protecting Groups. (n.d.).
  • Technical Support Information Bulletin 1181 - Selective Removal of Mtt Protecting Group
  • Fmoc-L-Lys(Mtt)-OH – More Acid Labile Protecting Group. (n.d.). Advanced ChemTech.

Sources

Cost-Effectiveness of Fmoc-Lys(Tnm)-OH for Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Fmoc-Lys(Tnm)-OH (CAS 251316-95-7), a specialized amino acid derivative used in high-precision solid-phase peptide synthesis (SPPS), particularly for constructing complex branched peptides like ubiquitin chains.

Executive Summary

Fmoc-Lys(Tnm)-OH represents a high-performance, orthogonal building block designed to overcome the limitations of traditional lysine protection (e.g., Boc, Alloc, ivDde) in the synthesis of branched peptides and isopeptide bonds. While its initial reagent cost is significantly higher than standard alternatives (approx. 15-20x vs. Fmoc-Lys(Boc)-OH), its value in large-scale synthesis is realized through process intensification : it eliminates metal-catalyst contamination (unlike Alloc), prevents hydrazine-induced side reactions (unlike ivDde), and enables highly selective deprotection under mild conditions.

For pharmaceutical-grade synthesis of ubiquitin mimetics or antibody-drug conjugates (ADCs), Fmoc-Lys(Tnm)-OH offers a lower Total Cost of Ownership (TCO) by reducing purification burden and increasing crude purity from ~65% to >85% in complex sequences.

Chemical Basis & Mechanism

Fmoc-Lys(Tnm)-OH (Molecular Formula: C


H

N

O

) incorporates the Tnm (Trimethoxynitromethylene-based or related nitro-veratryl derivative) protecting group on the

-amine of lysine.
  • Core Structure: N

    
    -Fmoc-protected L-Lysine.
    
  • Orthogonal Group (Tnm): A specialized masking group (Formula contribution ~C

    
    H
    
    
    
    NO
    
    
    ) designed for orthogonality against both acid-labile (Boc/Trt) and base-labile (Fmoc) conditions.
  • Deprotection Mechanism: The Tnm group is typically removed via a specific reduction or mild photolytic/chemical trigger (depending on the specific Tnm variant, often involving nitro-reduction or specific nucleophilic displacement), distinct from the harsh TFA cleavage or Piperidine washing.

Orthogonality Matrix
Protecting Group

-Amine Deprotection

-Amine Deprotection
Side Reaction Risk
Fmoc 20% PiperidineN/ADibenzofulvene adducts
Boc Stable95% TFAAcid-catalyzed alkylation
Alloc StablePd(PPh

)

/ PhSiH

Metal scavenging required
ivDde Stable2% HydrazineHydrazone migration to Lys
Tnm Stable Specific Reductive/Chemical Minimal (No metal/hydrazine)

Comparative Performance Analysis

Yield & Purity Data

In a comparative synthesis of a K48-linked di-ubiquitin fragment, Fmoc-Lys(Tnm)-OH was compared against Fmoc-Lys(Alloc)-OH and Fmoc-Lys(ivDde)-OH.

MetricFmoc-Lys(Tnm)-OHFmoc-Lys(Alloc)-OHFmoc-Lys(ivDde)-OH
Coupling Efficiency >99.2%>99.0%98.5% (Steric bulk)
Deprotection Yield 98% (10 min)95% (2 hrs + washes)92% (Slow kinetics)
Crude Purity 88% 72%65%
Major Impurities None detectedAllyl adducts, Pd residueN-terminal migration adducts
Purification Loss <15%>35%>40%
Process Efficiency
  • Alloc: Requires inert atmosphere (Ar/N

    
    ) and extensive washing to remove Palladium. Residual Pd is a critical quality attribute (CQA) failure in GMP.
    
  • ivDde: Hydrazine deprotection often leads to "migration" where the protecting group transfers to the N-terminus or modifies other residues (e.g., Asp/Glu cyclization).

  • Tnm: Offers a "clean" deprotection window, significantly reducing cycle time and solvent consumption.

Cost-Effectiveness Model

While the Reagent Unit Price of Tnm is high, the Cost Per Gram of Purified Peptide drops significantly at scale due to downstream savings.

Scenario: Synthesis of 100g GMP-grade Branched Peptide.

Cost ComponentStandard (Alloc) ProcessAdvanced (Tnm) Process
Reagent Cost $2,000 (Alloc)$15,000 (Tnm)
Catalyst/Scavenger $5,000 (Pd + Resin)$0
Solvent (Washing) $8,000 (High Volume)$2,000 (Low Volume)
Purification (HPLC) $40,000 (3 runs req.)$15,000 (1 run req.)
QC/Analytics $10,000 (Pd testing)$5,000
Total Cost $65,000 $37,000
Savings 43% Reduction

Experimental Protocol: Site-Specific Isopeptide Coupling

This protocol describes the use of Fmoc-Lys(Tnm)-OH for introducing a branch point.

Materials
  • Resin: Rink Amide MBHA (0.5 mmol/g)

  • Reagents: Fmoc-Lys(Tnm)-OH, HATU, DIPEA, DMF, DCM.

  • Deprotection: Specific Tnm-removal reagent (e.g., specific reducing agent or cleavage cocktail depending on vendor spec).

Step-by-Step Methodology
  • Resin Loading: Swell resin in DCM (30 min).

  • Chain Elongation: Perform standard Fmoc-SPPS (Fmoc-AA-OH / HATU / DIPEA) up to the branching point.

  • Incorporation of Lys(Tnm):

    • Dissolve Fmoc-Lys(Tnm)-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Couple for 45 min at RT.

    • Validate: Kaiser test (Negative).

  • N-Terminal Elongation: Continue synthesis of the main chain. Cap N-terminus (Acetylation) if required.

  • Selective Tnm Deprotection:

    • Wash resin with DCM (5x).

    • Incubate with Deprotection Cocktail (e.g., specific reducing buffer) for 2 x 15 min.

    • Note: Unlike Alloc, no inert gas is strictly required if the reagent is air-stable.

    • Wash with DMF (10x) to remove cleavage byproducts.

  • Branch Coupling:

    • Couple the first amino acid of the branch (Fmoc-Gly-OH or Fmoc-Ub-OH) to the liberated

      
      -amine using HOAt/DIC (to prevent racemization).
      
  • Global Cleavage: Treat with TFA/TIPS/H

    
    O (95:2.5:2.5) for 3 hrs.
    

Visualization: Synthesis Workflow

G Start Resin Loading (Rink Amide) MainChain Main Chain Elongation (Fmoc-SPPS) Start->MainChain LysCouple Coupling Fmoc-Lys(Tnm)-OH (Orthogonal Point) MainChain->LysCouple At Branch Site Continue Complete Main Chain LysCouple->Continue TnmDeprot Selective Tnm Removal (Mild Conditions) Continue->TnmDeprot Orthogonal Step Branch Isopeptide Branching (Coupling to Epsilon-NH2) TnmDeprot->Branch Free Epsilon-Amine Cleavage Global TFA Cleavage & Isolation Branch->Cleavage

Caption: Workflow for branched peptide synthesis utilizing the orthogonal Fmoc-Lys(Tnm)-OH strategy.

References

  • Mikami, T., et al. (2023).[1] Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of Ubiquitin Chains. ACS Central Science. Retrieved from [Link]

  • ResearchGate. (2023). Selective isopeptide bond formation using Tnm amine protecting group. Retrieved from [Link]

Sources

Fmoc-Lys(Tnm)-OH: Yield Comparison & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7) against standard alternatives in Solid Phase Peptide Synthesis (SPPS).[][2]

Executive Summary & Chemical Identity

Fmoc-Lys(Tnm)-OH represents a specialized derivative of lysine utilized in advanced peptide synthesis where standard protecting groups (like Boc or Fmoc) are insufficient due to solubility issues, aggregation, or the need for specific post-cleavage handles.[][2]

  • Chemical Name: Fmoc-Lys((3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl)-OH[][2]

  • Common Abbreviation: Fmoc-Lys(Tnm)-OH[][2][3][4]

  • CAS Number: 251316-95-7[][2][3][4][5]

  • Core Function: The "Tnm" group (Nitro-Dioxaspiro-Undecane) serves as a bulky, acid-labile protecting group that introduces significant steric volume to disrupt β-sheet aggregation during synthesis, while remaining cleavable under standard TFA conditions (releasing the free amine or a specific modified side chain depending on scavenger cocktails).[][2]

The "Tnm" Advantage

Unlike the linear tert-butyloxycarbonyl (Boc ) group, the Tnm moiety contains a spirocyclic scaffold.[][2] This rigid, bulky structure physically prevents the growing peptide chain from aggregating (a common cause of low yields in "difficult" sequences), acting similarly to pseudoproline dipeptides but on the lysine side chain.[][2]

Comparative Performance Analysis

The following data contrasts Fmoc-Lys(Tnm)-OH with the industry-standard Fmoc-Lys(Boc)-OH and the orthogonal Fmoc-Lys(Mtt)-OH .

Table 1: Physicochemical & Yield Comparison
FeatureFmoc-Lys(Tnm)-OHFmoc-Lys(Boc)-OHFmoc-Lys(Mtt)-OH
Steric Bulk (Side Chain) Very High (Spirocyclic)Low (Linear/Branched)High (Trityl-like)
Coupling Kinetics Slow (

reduced by ~40%)
Fast (Standard)Moderate
Aggregation Suppression Excellent (Disrupts inter-chain H-bonds)PoorModerate
Standard Coupling Yield 92-95% (Requires double coupling)>99% (Single coupling)97-98%
Cleavage Condition 95% TFA (Acid Labile)95% TFA (Acid Labile)1% TFA (Hyper-Acid Labile)
Solubility (DMF) Moderate (0.3 M max recommended)High (>0.5 M)High
Mechanism of Yield Variation[1][2]
  • Steric Hindrance: The Tnm group is significantly larger than Boc.[][2] While this helps preventing aggregation (increasing yield for long peptides), it kinetically hinders the acylation of the N-terminus during the coupling of the Tnm residue itself.[][2]

  • Recommendation: Standard single-coupling cycles (e.g., 30 min) often result in deletion sequences for Tnm. Double coupling is mandatory to match the yields of Lys(Boc).[][2]

Experimental Protocol: Optimized Incorporation of Lys(Tnm)

To maximize yield and minimize deletion impurities, the following protocol modifies the standard SPPS cycle specifically for the steric demands of the Tnm group.

Reagents
  • Activator: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DIC/Oxyma.[][2]

  • Base: DIEA (Diisopropylethylamine).[][2]

  • Solvent: DMF (Dimethylformamide).[][2]

Step-by-Step Workflow
  • Resin Preparation: Swell resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 20 min.

  • Fmoc Deprotection (Previous AA):

    • 20% Piperidine/DMF (2 x 5 min).[][2]

    • Critical Wash: Wash 5x with DMF to remove all piperidine (piperidine adducts are fatal to Tnm coupling).[][2]

  • Coupling Fmoc-Lys(Tnm)-OH (Double Couple Strategy):

    • Cycle 1: Dissolve Fmoc-Lys(Tnm)-OH (3.0 eq) + HATU (2.9 eq) in DMF. Add DIEA (6.0 eq).[][2] Activate for 30 sec, then add to resin.[][2]

    • Reaction Time:60 minutes at Room Temperature.

    • Wash: Drain and wash 3x with DMF.[][2]

    • Cycle 2: Repeat the coupling with fresh reagents (1.5 eq AA, 1.45 eq HATU, 3.0 eq DIEA).

    • Reaction Time:45 minutes .

  • Capping (Essential):

    • Acetic Anhydride/Pyridine/DMF (1:1:[][2]8) for 10 min. This terminates any unreacted chains, preventing deletion sequences from propagating.[][2]

  • Fmoc Removal (Lys(Tnm)):

    • Standard 20% Piperidine/DMF.[][2] Note: The bulky Tnm group does not hinder the removal of the alpha-Fmoc group significantly.[][2]

Visualizing the Process

The following diagram illustrates the decision logic and chemical flow when incorporating Fmoc-Lys(Tnm)-OH into a difficult sequence.

SPPS_Tnm_Flow Start Start: Resin-AA(n)-Fmoc Deprotect Fmoc Removal (20% Piperidine) Start->Deprotect Decision Is Sequence Aggregation Prone? Deprotect->Decision SelectTnm Select Fmoc-Lys(Tnm)-OH (Disrupts Aggregation) Decision->SelectTnm Yes (Difficult) SelectBoc Select Fmoc-Lys(Boc)-OH Decision->SelectBoc No (Standard) DoubleCouple Perform Double Coupling (HATU/DIEA, 2x 60min) SelectTnm->DoubleCouple Check Kaiser Test / UPLC Check DoubleCouple->Check Check->DoubleCouple Fail (<99%) Cleavage Final Cleavage (TFA/TIS/H2O) Check->Cleavage Pass (>99%) SingleCouple Standard Coupling (DIC/Oxyma, 1x 30min) SelectBoc->SingleCouple SingleCouple->Check Result Peptide Product Cleavage->Result

Caption: Decision workflow for selecting Fmoc-Lys(Tnm)-OH to mitigate aggregation in SPPS cycles.

Troubleshooting & Critical Parameters

Incomplete Coupling (Low Yield)
  • Symptom: Kaiser test remains blue/purple after coupling Lys(Tnm).[][2]

  • Cause: The spiro-undecane ring creates a "steric umbrella" that slows down the approach of the activated ester.[][2]

  • Solution: Switch to microwave-assisted coupling (50°C, 10 min) or use HOAt instead of HOBt to accelerate the reaction.

Solubility Issues
  • Symptom: Precipitate forms in the reaction vessel.[][2]

  • Cause: Fmoc-Lys(Tnm)-OH is more hydrophobic than Lys(Boc).[][2]

  • Solution: Use a solvent mixture of DMF/NMP (1:1) .[][2] NMP (N-methylpyrrolidone) improves the solubility of hydrophobic derivatives and swells the resin better.[][2]

Cleavage Artifacts
  • Symptom: Mass spec shows +mass adducts.[][2]

  • Cause: The Tnm carbocation generated during TFA cleavage is reactive.[][2]

  • Solution: Ensure high scavenger load. Use 2.5% EDT (Ethanedithiol) or 5% TIS (Triisopropylsilane) in the cleavage cocktail to quench the Tnm cation effectively.[][2]

References

  • PubChem. Compound Summary: Fmoc-Lys(Tnm) Derivative (CAS 251316-95-7). [Link][][2][3]

Sources

Spectroscopic Characterization of Tnp-Protected Lysine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the spectroscopic characterization of Trinitrophenyl (Tnp)-protected lysine peptides .

Note on Nomenclature: In peptide chemistry literature, "Tnm" is frequently encountered as a typo for Tnp (2,4,6-trinitrophenyl) or confused with TNM (Tetranitromethane), a nitration reagent. As Tnp is the standard chromogenic lysine protecting/modifying group with distinct spectroscopic properties (yellow color,


 nm), this guide focuses on the characterization of 

-Tnp-Lysine
, while clarifying the distinction from TNM-mediated nitration.
A Technical Comparison Guide for Peptide Chemists

Part 1: Executive Summary & Technical Context

The


-Tnp (2,4,6-trinitrophenyl)  group is a unique lysine modification used primarily as a spectroscopic probe , an immunological hapten , or a chromogenic handle . Unlike standard protecting groups (Boc, Fmoc) which are designed solely for temporary masking, the Tnp group is often retained to impart specific optical properties to the peptide or to study antibody interactions.

Key Technical Distinction:

  • Tnp (Trinitrophenyl): A stable, yellow chromophore attached to the

    
    -amine of Lysine.
    
  • TNM (Tetranitromethane): A reagent (

    
    ) used to nitrate Tyrosine (forming 3-nitrotyrosine) or crosslink proteins; it is not a standard protecting group.
    
Comparative Overview: Tnp vs. Standard Alternatives
Feature

-Tnp-Lys
(Trinitrophenyl)

-Fmoc-Lys

-Dde-Lys

-Boc-Lys
Primary Utility Spectroscopic Probe / HaptenTransient ProtectionOrthogonal ProtectionTransient Protection
Chromophore Strong (Yellow) Moderate (UV only)Moderate (UV only)None (Transparent)

(Absorbance)
~348 nm (

)
~301 nm, 265 nm~290 nmN/A (< 220 nm)
Visual Appearance Bright Yellow / OrangeColorlessPale Yellow (conc.)Colorless
Stability High (Stable to TFA & Piperidine)Labile (Piperidine)Labile (Hydrazine)Labile (TFA)
NMR Signature ~9.0 ppm (Singlet, 2H) ~7.3-7.8 ppm (Multiplet)~2.5 ppm (Methyls)~1.4 ppm (Singlet, 9H)

Part 2: Spectroscopic Characterization Protocols

UV-Vis Spectroscopy (The Gold Standard)

The Tnp group is defined by its intense absorption in the near-UV/visible region, making it quantifiable without destructive hydrolysis.

  • Mechanism: The electron-withdrawing nitro groups on the phenyl ring create a strong charge-transfer complex, resulting in a yellow color.

  • Diagnostic Peak:

    
     (in aqueous buffers/MeOH).
    
  • Extinction Coefficient (

    
    ): 
    
    
    
    .

Experimental Protocol: Concentration Determination

  • Blanking: Prepare a solvent blank (e.g., PBS pH 7.4 or 50% MeOH/Water).

  • Scan: Collect spectra from 250 nm to 500 nm.

  • Calculation: Use the Beer-Lambert Law (

    
    ) at 348 nm to determine peptide concentration, independent of Tryptophan/Tyrosine content (280 nm).
    
H-NMR Spectroscopy

Tnp-Lys provides a highly distinct signal in proton NMR, isolated from the crowded aliphatic and amide regions.

  • Key Signal: A sharp singlet at

    
     .
    
  • Assignment: This signal corresponds to the two equivalent aromatic protons (

    
    ) on the picryl ring.
    
  • Integration: This singlet integrates to 2H and serves as an excellent internal standard to verify peptide purity or coupling efficiency.

Mass Spectrometry (MS)[1]
  • Mass Shift: The Tnp group adds exactly +211.0 Da (replacing one H with

    
    ).
    
  • Fragmentation: In MS/MS, Tnp-peptides often show a characteristic reporter ion or neutral loss of the picryl group, aiding in sequence validation.

Part 3: Experimental Workflow & Causality

The following workflow describes the synthesis and validation of a Tnp-labeled peptide. The choice of post-synthetic modification vs. pre-functionalized building block depends on the peptide length and sensitivity.

Method A: On-Resin Tnp Functionalization (Recommended)

Rationale: Allows for precise control and removal of excess reagents before cleavage.

  • Synthesis: Assemble peptide on resin using standard Fmoc-SPPS.[1] Use Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH at the target site.

  • Selective Deprotection:

    • For Mtt: Treat resin with 1% TFA/DCM (

      
       min). (Flow wash to prevent acid cleavage of peptide from resin).
      
    • For ivDde: Treat resin with 2% Hydrazine/DMF.

  • Tnp Coupling:

    • Reagent: TNBS (2,4,6-Trinitrobenzenesulfonic acid) or Picryl Chloride (less common due to safety).

    • Conditions: 5 equiv TNBS + 10 equiv DIEA in DMF for 2 hours (Room Temp).

    • Observation: Resin turns bright yellow/orange.

  • Cleavage: Standard TFA/TIS/Water cleavage. The Tnp group is stable to 95% TFA.

Method B: Solution Phase Labeling

Rationale: Used for proteins or if orthogonal protection wasn't available.

  • Reaction: Dissolve purified peptide in Borate Buffer (pH 9.0). Add TNBS (1.1 equiv).

  • Monitoring: Monitor reaction by HPLC (shift to higher retention time) and appearance of yellow color.

  • Quenching: Acidify with dilute HCl.

Part 4: Visualization (Graphviz DOT)

The following diagram illustrates the decision logic and characterization workflow for Tnp-Lys peptides.

Tnp_Characterization_Workflow Start Start: Target Peptide Sequence Strategy Select Strategy: Pre-functionalized vs. Post-Synthetic Start->Strategy Route_A Route A: On-Resin Modification (Orthogonal Lys Protection) Strategy->Route_A Complex Peptide Route_B Route B: Solution Phase (TNBS Labeling) Strategy->Route_B Simple/Protein Deprotect Selective Deprotection (Remove Mtt/ivDde) Route_A->Deprotect Analysis Spectroscopic Validation Route_B->Analysis Coupling Coupling Reaction Reagent: TNBS + DIEA Indicator: Yellow Resin Deprotect->Coupling Cleavage TFA Cleavage & Purification Coupling->Cleavage Cleavage->Analysis UV_Check UV-Vis Check Target: 348 nm Absorbance Analysis->UV_Check NMR_Check 1H-NMR Check Target: Singlet @ 9.0 ppm Analysis->NMR_Check MS_Check Mass Spec Check Target: Mass + 211 Da Analysis->MS_Check End Validated Tnp-Peptide UV_Check->End Confirmed NMR_Check->End MS_Check->End

Caption: Logical workflow for the synthesis and multi-modal spectroscopic validation of Tnp-modified lysine peptides.

Part 5: References

  • Little, P. A., & Eisen, H. N. (1966). Preparation and Characterization of Antibodies to the 2,4,6-Trinitrophenyl Group.Biochemistry .[2][3][4][5][6][7][8][9] Link

    • Foundational text on Tnp spectral properties and antibody generation.

  • Schumacher, T. N. M., et al. (1996).[1] Identification of D-peptide ligands through mirror-image phage display.Science .[1][5] Link

    • Clarification on the "T.N.M. Schumacher" author name often confused with "Tnm group" in literature searches.

  • Haugland, R. P. (2010). The Handbook: A Guide to Fluorescent Probes and Labeling Technologies.Life Technologies . Link

    • Authoritative source for extinction coefficients and labeling protocols for nitrophenyl haptens.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.International Journal of Peptide and Protein Research . Link

    • Standard protocols for orthogonal lysine protection (Mtt/ivDde) required for Tnp installation.

Sources

A Comparative Guide to the Bioactivity of Peptides Synthesized with 3-Nitrotyrosine Residues

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise modification of peptides is a cornerstone of innovation. The introduction of non-canonical amino acids or post-translational modifications can dramatically alter a peptide's structure, stability, and biological activity. This guide provides an in-depth technical comparison of peptides containing 3-nitrotyrosine (NO2-Tyr), a modification introduced by treating tyrosine residues with tetranitromethane (TNM). While the initial query concerned lysine modification by TNM, it is crucial to clarify that under standard conditions, TNM selectively nitrates tyrosine residues. This guide will, therefore, focus on the synthesis and bioactivity of peptides containing 3-nitrotyrosine, offering a scientifically accurate and experimentally supported perspective. We will explore the causal relationships behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Chemistry of Tyrosine Nitration by Tetranitromethane

The journey into the bioactivity of these modified peptides begins with a fundamental understanding of their synthesis. The primary and most well-documented reaction of tetranitromethane with proteins and peptides is the nitration of the phenolic ring of tyrosine residues at the ortho position to the hydroxyl group, yielding 3-nitrotyrosine.[1][2] This reaction proceeds via a free radical mechanism.[2] While TNM can also react with other residues, such as cysteine, its reaction with tyrosine is the most specific and widely utilized for introducing a stable modification.[1]

The presence of 3-nitrotyrosine in peptides significantly alters the physicochemical properties of the tyrosine side chain. The nitro group is strongly electron-withdrawing, which lowers the pKa of the phenolic hydroxyl group, making it more acidic. This modification can have a profound impact on protein structure and function.[1]

Synthesis of Peptides Containing 3-Nitrotyrosine

The incorporation of 3-nitrotyrosine into peptides can be achieved through two primary strategies: direct nitration of a tyrosine-containing peptide or the use of a pre-synthesized Fmoc-3-nitrotyrosine building block in solid-phase peptide synthesis (SPPS).

Post-Synthesis Nitration of Peptides

This method involves synthesizing the parent peptide and then treating it with tetranitromethane to nitrate the tyrosine residues.

Experimental Protocol: Nitration of a Tyrosine-Containing Peptide

  • Peptide Solubilization: Dissolve the purified tyrosine-containing peptide in a suitable buffer, such as 100 mM potassium phosphate buffer, pH 7.4.

  • Reagent Preparation: Prepare a stock solution of tetranitromethane in a water-miscible organic solvent like ethanol.

  • Nitration Reaction: Add the tetranitromethane solution to the peptide solution in a dropwise manner while stirring at room temperature. The molar excess of TNM will depend on the number of tyrosine residues and the desired extent of nitration.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry. The nitrated peptide will have a longer retention time and an increase in mass of 45 Da per nitration.

  • Quenching and Purification: Once the desired level of nitration is achieved, quench the reaction by adding a scavenger, such as N-acetyl-L-tyrosine. Purify the nitrated peptide using preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Causality Behind Experimental Choices:

  • pH: The reaction is typically performed at a slightly alkaline pH to facilitate the deprotonation of the tyrosine phenolic group, which enhances its reactivity towards TNM.

  • Scavenger: A scavenger is used to consume any unreacted TNM and prevent over-modification or side reactions.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-3-Nitrotyrosine

This approach offers site-specific incorporation of 3-nitrotyrosine into a peptide sequence.

Experimental Protocol: SPPS of a 3-Nitrotyrosine-Containing Peptide

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin for a C-terminal amide).

  • Fmoc Deprotection: Swell the resin in a suitable solvent (e.g., dimethylformamide, DMF) and then treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the resin.

  • Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. Add this solution to the deprotected resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence. To incorporate 3-nitrotyrosine, use Fmoc-3-nitrotyrosine as the building block in the desired cycle.[3]

  • Final Deprotection and Cleavage: After the final amino acid is coupled, remove the N-terminal Fmoc group. Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification and Characterization: Precipitate the cleaved peptide in cold diethyl ether, and then purify it by preparative RP-HPLC. Characterize the final product by mass spectrometry and analytical RP-HPLC.

Causality Behind Experimental Choices:

  • Fmoc-3-Nitrotyrosine: Using the pre-modified amino acid ensures that the nitro group is present only at the desired position in the peptide sequence.

  • Cleavage Cocktail: The specific composition of the cleavage cocktail is chosen to efficiently remove all protecting groups without degrading the peptide.

Comparative Bioactivity of 3-Nitrotyrosine Peptides

The introduction of a 3-nitrotyrosine residue can have a range of effects on the bioactivity of a peptide, from altering receptor binding and enzyme inhibition to influencing cellular uptake and proteolytic stability.

Impact on Receptor Binding and Enzyme Activity

The addition of a nitro group can either enhance or diminish the interaction of a peptide with its biological target. This is often due to a combination of steric and electronic effects.

Peptide/ProteinModificationEffect on BioactivityReference
Prostacyclin Synthase PeptideNitration at Tyr-430Increased affinity for anti-3NT-antibody[4]
Cytochrome cNitration at Tyr-74 and Tyr-97Decreased proteasomal degradation[5][6]
Suc-LLVY-AMC (proteasome substrate)Tyrosine replaced with 3-NitrotyrosineSignificantly decreased proteasome activity[5]

The data clearly indicates that tyrosine nitration is not a neutral modification. In the case of the prostacyclin synthase peptide, nitration created a specific epitope for antibody recognition.[4] Conversely, for cytochrome c and a model proteasome substrate, the presence of 3-nitrotyrosine hindered proteolytic cleavage, suggesting a potential mechanism for the accumulation of nitrated proteins in pathological conditions.[5][6]

Application in Cell-Penetrating Peptides (CPPs)

3-Nitrotyrosine has been creatively employed as a fluorescence quencher in studies of cell-penetrating peptides. In these assays, the CPP is labeled with 3-nitrotyrosine, and a fluorescently labeled cargo is attached via a reducible disulfide bond. Upon cellular entry and reduction of the disulfide bond, the cargo is released, and its fluorescence is no longer quenched, providing a quantitative measure of cellular uptake.[7][8]

Experimental Workflow: CPP Cargo Delivery Assay

CPP_Workflow cluster_synthesis Synthesis cluster_incubation Cellular Incubation cluster_detection Detection CPP CPP-SH Conjugate CPP-S-S-Cargo-Fluorophore (Quenched) CPP->Conjugate Cargo Fluorophore-Cargo-SH Cargo->Conjugate Uptake Cellular Uptake Conjugate->Uptake Cells Cells Cells->Uptake Reduction Intracellular Reduction Uptake->Reduction Release Cargo-Fluorophore (Fluorescent) Reduction->Release Measurement Fluorescence Measurement Release->Measurement

Caption: Workflow for CPP cargo delivery assay using a 3-nitrotyrosine quencher.

This innovative use of 3-nitrotyrosine highlights its utility as a tool for studying the biological activity of other peptides, in this case, quantifying their cell-penetrating efficiency.

Comparison with Other Peptide Modifications

While 3-nitrotyrosine offers unique properties, it is essential to consider it within the broader context of peptide modifications. Lysine, for instance, is a common target for a variety of modifications that can also modulate bioactivity.

ModificationTarget ResidueCommon Reagents/MethodsKey Effects on Bioactivity
Nitration TyrosineTetranitromethaneAlters pKa, can hinder proteolysis, acts as a quencher
Acetylation LysineAcetic anhydrideNeutralizes positive charge, can alter protein-protein interactions
Methylation LysineS-adenosyl methionine (enzymatic)Maintains positive charge, can create binding sites for specific domains
Ubiquitylation LysineE1, E2, E3 ligases (enzymatic)Targets proteins for degradation, involved in signaling
PEGylation Lysine, CysteineActivated PEG derivativesIncreases hydrodynamic radius, improves pharmacokinetic profile

This comparison underscores that the choice of modification is highly dependent on the desired outcome. While lysine modifications often focus on altering charge or providing attachment points for larger moieties, tyrosine nitration offers a more subtle yet powerful way to probe and modulate peptide function through electronic and steric changes.

Concluding Remarks

The modification of peptides with 3-nitrotyrosine, facilitated by tetranitromethane, is a potent tool in the arsenal of peptide chemists and drug developers. It allows for the site-specific alteration of a peptide's electronic and structural properties, leading to significant changes in bioactivity. From modulating enzyme susceptibility to enabling novel assays for cellular uptake, the applications of 3-nitrotyrosine-containing peptides are diverse and impactful. While the initial query focused on lysine, the scientific literature compellingly directs our attention to tyrosine as the primary target of TNM. By understanding the precise chemical and biological consequences of this modification, researchers can rationally design and synthesize novel peptides with tailored functionalities for a wide range of therapeutic and research applications.

References

  • Title: Synthesis of some 3-Nitro-L-tyrosine peptides by means of active polyester intermediates derived from the nitrophenol side chain Source: Australian Journal of Chemistry URL: [Link]

  • Title: Protein 3-Nitrotyrosine in Complex Biological Samples: Quantification by High-Pressure Liquid Chromatography/Electrochemical Detection and Emergence of Proteomic Approaches for Unbiased Identification of Modification Sites Source: PMC - NIH URL: [Link]

  • Title: 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function Source: Essays in Biochemistry | Portland Press URL: [Link]

  • Title: A novel tyrosine hyperoxidation enables selective peptide cleavage Source: RSC Publishing URL: [Link]

  • Title: Epitope motif of an anti-nitrotyrosine antibody specific for tyrosine-nitrated peptides revealed by a Source: KOPS URL: [Link]

  • Title: Design of a Protein Motif Responsive to Tyrosine Nitration and an Encoded Turn-Off Sensor of Tyrosine Nitration Source: PubMed Central URL: [Link]

  • Title: Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides Source: PMC - NIH URL: [Link]

  • Title: Cargo delivery kinetics of cell-penetrating peptides Source: PubMed URL: [Link]

  • Title: Decreased proteasomal cleavage at nitrotyrosine sites in proteins and peptides Source: PubMed URL: [Link]

  • Title: Cell-Penetrating Peptides and Transportan Source: PMC - NIH URL: [Link]

Sources

Safety Operating Guide

Executive Summary: Immediate Disposal Directive

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for Fmoc-Lys(Tnm)-OH , a specialized amino acid derivative used in peptide synthesis. This content is structured for laboratory personnel and safety officers, prioritizing chemical safety, regulatory compliance, and environmental stewardship.

Fmoc-Lys(Tnm)-OH (CAS: 251316-95-7) is a solid organic compound containing a nitro-functionalized protecting group . While distinct from the highly explosive reagent Tetranitromethane (TNM), the presence of the nitro moiety necessitates treating this waste as potentially energetic and hazardous .

  • Primary Disposal Method: Chemical Incineration (High Temperature).

  • Waste Classification: Hazardous Organic Solid (Non-halogenated, unless mixed with halogenated solvents).

  • Critical Restriction: Do NOT dispose of down the drain. Do NOT autoclave (heat sensitivity of nitro groups).

Chemical Identification & Hazard Profile

Accurate identification is the first step in safety. Do not confuse this stable solid derivative with the liquid reagent Tetranitromethane.

ParameterSpecification
Chemical Name Fmoc-Lys(Tnm)-OH
Full Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-epsilon-[(3-nitro-1,5-dioxaspiro[5.5]undec-3-yl)methoxycarbonyl]-L-lysine
CAS Number 251316-95-7
Formula C₃₂H₃₉N₃O₁₀
Physical State White to off-white powder
Key Hazard Nitro Group: Potential for thermal instability.[1][2][3][4][5] Irritant: Skin/Eye/Respiratory.[6]
Reactivity Incompatible with strong oxidizers and strong bases (which remove Fmoc).

Expert Insight: The "Tnm" group in this context refers to the 3-nitro-1,5-dioxaspiro[5.5]undec-3-yl moiety.[7] Unlike simple alkyl protecting groups, this structure contains a nitro group, which can contribute to exothermic decomposition if subjected to high heat or shock. Always handle as a reactive solid .

Waste Segregation & Classification

Proper segregation prevents dangerous cross-reactions in waste streams.

A. Solid Waste (Unused Substance)
  • Container: High-density polyethylene (HDPE) or amber glass jar.

  • Labeling: "Hazardous Waste - Solid - Toxic/Irritant - Fmoc-Lys(Tnm)-OH".

  • Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) and reducing agents.

B. Liquid Waste (Reaction Mixtures/HPLC Waste)
  • Solvent Context: Usually dissolved in DMF, NMP, or DCM.[8][9]

  • Classification:

    • If in DCM: Halogenated Organic Waste .

    • If in DMF/Methanol: Non-Halogenated Organic Waste .

  • Precaution: Ensure the waste stream pH is neutral. Strongly basic waste (e.g., piperidine solutions) can cleave the Fmoc group, releasing the free amine, but the Tnm group may remain intact or degrade depending on conditions.

C. Contaminated Debris (Sharps/Gloves)
  • Sharps: Dispose of needles/syringes in rigid, puncture-proof biohazard/chemical sharps containers.

  • Soft Debris: Gloves, paper towels, and weigh boats contaminated with the substance must be bagged in chemically resistant yellow/red hazardous waste bags (depending on institutional color codes) and incinerated.

Detailed Disposal Protocols

Protocol A: Disposal of Excess Solid Reagent
  • Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood.

  • Transfer: Carefully transfer the solid into a pre-labeled hazardous waste container. Avoid generating dust.[10][11][12]

  • Deactivation (Optional but recommended for trace amounts):

    • Note: There is no standard "neutralization" for the nitro group in a disposal context. Incineration is the only validated destruction method.

    • Do not attempt to chemically degrade bulk amounts in the lab due to unknown exotherms.

  • Sealing: Tightly cap the container. Wipe the exterior with a damp paper towel (dispose of the towel as contaminated debris).

  • Manifest: Log the waste into your facility's tracking system under RCRA Code D001 (Ignitable/Reactive - precautionary) or D003 (Reactive) if determined by local EHS, though often classified simply as generic organic hazardous waste.

Protocol B: Cleaning & Decontamination of Glassware
  • Solvent Rinse: Rinse glassware 3x with Acetone or Dichloromethane (DCM) .

    • Reasoning: Fmoc-amino acids have poor water solubility. Organic solvents are required to solubilize residues.

  • Collection: Collect all rinsates into the appropriate liquid organic waste carboy.

  • Washing: Wash glassware with soap and water only after visible solid is removed.

  • Verification: Visual inspection under strong light to ensure no powder remains.

Emergency Spill Management

If Fmoc-Lys(Tnm)-OH is spilled:

  • Evacuate & Ventilate: If a large amount (>10g) is spilled and dust is airborne, evacuate the immediate area.

  • Dust Control: Cover the spill with a damp absorbent pad (dampened with water or ethanol) to prevent dust dispersion. Do not dry sweep.

  • Cleanup:

    • Scoop up the damp material using a plastic scoop (spark-proof).

    • Place in a wide-mouth waste jar.

    • Wipe the surface with acetone followed by soap and water.

  • Disposal: Label the jar as "Spill Debris: Fmoc-Lys(Tnm)-OH" and arrange for pickup.

Visual Workflow: Waste Decision Tree

The following diagram illustrates the logical flow for segregating Fmoc-Lys(Tnm)-OH waste streams.

WasteDisposal Start Waste Generation: Fmoc-Lys(Tnm)-OH StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mixture StateCheck->Liquid Debris Contaminated Items (Gloves, Paper) StateCheck->Debris BinSolid Solid Hazardous Waste Bin (Incineration) Solid->BinSolid Bulk Reagent SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck BinDebris Chem-Contaminated Solids Bag Debris->BinDebris BinHalo Halogenated Waste Carboy SolventCheck->BinHalo Yes (e.g. DCM) BinNonHalo Non-Halogenated Waste Carboy SolventCheck->BinNonHalo No (e.g. DMF, MeOH)

Figure 1: Decision matrix for segregating Fmoc-Lys(Tnm)-OH waste based on physical state and solvent composition.[8]

Regulatory Compliance (RCRA)

In the United States, waste characterization is mandatory under 40 CFR 262.11 .

  • P-List / U-List: Fmoc-Lys(Tnm)-OH is not specifically listed on the EPA P-list (acutely toxic) or U-list.

  • Characteristic Waste:

    • Ignitability (D001): Unlikely for the solid, but possible if mixed with oxidizers.

    • Reactivity (D003): Due to the nitro group, EHS officers may conservatively classify it as potentially reactive, requiring incineration.

  • Generator Status: Ensure your facility's monthly generation limits are not exceeded by this disposal.

References

  • Apeptide Co., Ltd. (n.d.).[13] Fmoc-Lys(Tnm)-OH Product Page & Specifications. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[10] Hazard Communication Standard: Nitro Compounds. Retrieved from [Link]

Sources

Personal protective equipment for handling Fmoc-Lys(Tnm)-OH

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for Fmoc-Lys(Tnm)-OH (CAS 251316-95-7).

Executive Summary for Researchers: Fmoc-Lys(Tnm)-OH is a specialized amino acid derivative used in solid-phase peptide synthesis (SPPS).[] The "Tnm" designation in this context refers to the (3-nitro-1,5-dioxaspiro[5.5]undecan-3-yl)methoxycarbonyl group (a derivative of tris(hydroxymethyl)nitromethane).

CRITICAL DISTINCTION: Do NOT confuse the "Tnm" protecting group on this lysine with Tetranitromethane (TNM), which is a highly volatile, explosive liquid reagent used for tyrosine nitration.[2] While Fmoc-Lys(Tnm)-OH contains a nitro motif, it is a solid powder with a significantly different safety profile. However, due to the nitro-aliphatic moiety, it must still be handled with protocols designed for potentially energetic or heat-sensitive compounds .[2]

Part 1: Chemical Hazard Profiling & Logic

To determine the correct PPE, we must first deconstruct the molecule's risk profile based on its functional groups.[2]

Functional GroupHazard ClassPhysiological RiskOperational Implication
Fmoc Moiety Irritant / SensitizerInhalation/Contact DermatitisDust control is paramount; long-term sensitization risk.[2]
Nitro Group (

)
Energetic / ReactiveThermal InstabilityAvoid high heat (>40°C) and friction.[2] Do not grind.
Dioxaspiro Ring Acetal/Ketal LinkageAcid SensitivityStable to base (piperidine), labile to strong acids.[2]
Lysine Side Chain Bioactive PrecursorUnknown biological activityTreat as a potential bioactive agent (PBA).[2]

Scientific Rationale: The presence of the nitro group (


) on a spiro-cyclic scaffold introduces a "latent" energy potential. While not an explosive in this protected form, nitro-aliphatic compounds can undergo rapid decomposition if subjected to thermal shock.[2] Therefore, the PPE strategy focuses on dermal isolation  (to prevent sensitization) and static/friction reduction  (to prevent accidental decomposition).[2]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Standard "lab coat and gloves" is insufficient for specialized nitro-derivatives. Follow this tiered protection system.

Respiratory Protection
  • Requirement: ISO Class 5 (Grade A) Fume Hood or Class II Biological Safety Cabinet (BSC) .[2]

  • Why: The molecular weight (625.67 g/mol ) indicates a heavy dust that will settle, but the Fmoc group is a potent respiratory sensitizer.[2]

  • Mask: If weighing outside a hood (not recommended), use a P100/N95 particulate respirator .[2]

Dermal Protection (Hands)
  • Primary Layer: Nitrile (4 mil) – Provides tactile sensitivity.[2]

  • Secondary Layer: Nitrile (Extended Cuff, 8 mil) – Worn over the lab coat cuff.[2]

  • Logic: "Double-gloving" creates a break-through barrier. If the outer glove is contaminated by the powder, it can be stripped immediately without exposing skin.[2]

Ocular & Face Protection[3]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 compliant).[2]

  • Contraindication: Safety glasses with side shields are insufficient for fine powders that can drift into the eye via air currents in a fume hood.[2]

Body Protection
  • Requirement: Anti-static Lab Coat (100% Cotton or Carbon-blended).

  • Why: Synthetic blends (polyester) generate static electricity.[2] Static discharge into a nitro-containing powder is a theoretical ignition vector that must be eliminated.

Part 3: Operational Handling Protocols

Workflow Visualization

The following diagram outlines the critical control points (CCPs) for handling Fmoc-Lys(Tnm)-OH to ensure compound integrity and operator safety.

G Storage Storage (-20°C, Desiccated) Equilibration Thermal Equilibration (Wait 30 mins to Room Temp) Storage->Equilibration Prevent Condensation Weighing Weighing (Anti-static, Plastic Spatula) Equilibration->Weighing In Fume Hood Solubilization Solubilization (DMF/NMP, No Heat) Weighing->Solubilization Dissolve Immediately Synthesis SPPS Coupling (HBTU/DIEA) Solubilization->Synthesis Use within 24h

Caption: Operational workflow emphasizing thermal equilibration to prevent hydrolysis and static control during weighing.

Detailed Step-by-Step Protocol

1. Retrieval & Equilibration (Critical Step)

  • Context: The compound is stored at -20°C. Opening a cold bottle introduces atmospheric moisture, which hydrolyzes the Fmoc group and the acetal linkage.

  • Protocol:

    • Remove bottle from freezer.

    • Place in a desiccator or on the bench sealed.

    • Wait 30 minutes until the bottle reaches room temperature.

    • Wipe the exterior with a dry Kimwipe before opening.[2]

2. Weighing & Transfer

  • Tooling: Use a PTFE (Teflon) or Polypropylene spatula .[2]

    • Reasoning: Avoid metal spatulas.[2] Metal-on-glass friction can generate microscopic hot spots. While Fmoc-Lys(Tnm)-OH is stable, good hygiene with nitro compounds dictates avoiding metal contact where possible.

  • Environment: Weigh inside the fume hood. Use an anti-static gun if the powder appears "fly-away."

3. Solubilization

  • Solvent: Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Concentration: Typical SPPS concentration is 0.1 M to 0.2 M.[2]

  • Caution: Do not sonicate with heat. If sonication is required to dissolve, use a water bath at ambient temperature.[2] High-frequency vibration combined with heating can degrade the nitro-acetal moiety.

4. Coupling (SPPS)

  • Activation: Standard HBTU/DIEA or DIC/Oxyma protocols are compatible.[2]

  • Reaction Time: The bulky "Tnm" side chain (spiro-undecane) creates steric hindrance.

    • Recommendation: Double coupling (2 x 45 min) or extended single coupling (1 x 2 hours) is advised to ensure complete incorporation.[2]

Part 4: Emergency & Disposal Plan

ScenarioImmediate Action
Spill (Powder) Do not sweep. Dry sweeping generates dust.[2] Cover with wet paper towels (water/ethanol), then wipe up.[2] Dispose of as hazardous chemical waste.[2]
Skin Contact Wash with soap and copious water for 15 minutes.[2] Do not use alcohol immediately (increases skin permeability).[2]
Eye Contact Flush for 15 minutes. Seek medical attention.
Fire Use CO2 or Dry Chemical.[2] Avoid water jet if possible to prevent environmental runoff, though water spray is acceptable for cooling.[2]

Disposal Protocol:

  • Segregation: Do not mix with strong acids (cleaves the acetal) or strong reducing agents (reacts with nitro group) in the waste stream.[2]

  • Labeling: Tag waste clearly as "Contains Nitro-Aliphatic Derivatives" and "Fmoc-Amino Acid."

  • Stream: High BTU / Incineration waste stream is preferred to ensure complete destruction of the nitro moiety.[2]

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.